Artesunate-13C4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O8 |
|---|---|
Molecular Weight |
388.39 g/mol |
IUPAC Name |
4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1 |
InChI Key |
FIHJKUPKCHIPAT-GXBIHASHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O[13C](=O)[13CH2][13CH2][13C](=O)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Artesunate-13C4: A Technical Guide for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nature and application of Artesunate-13C4, a stable isotope-labeled derivative of the potent antimalarial drug, Artesunate. This document provides a comprehensive overview of its primary use in research, particularly in the realm of pharmacokinetics and bioanalytical method development.
Introduction to this compound
This compound is a synthetically modified version of Artesunate where four specific carbon atoms (¹²C) in the succinate moiety have been replaced with the stable, heavier isotope, carbon-13 (¹³C).[1] This isotopic labeling results in a molecule that is chemically identical to unlabeled Artesunate but possesses a higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis in various analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The primary application of this compound in research is to serve as an internal standard in the accurate quantification of Artesunate and its active metabolite, Dihydroartemisinin (DHA), in biological matrices such as plasma and saliva.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the precision and accuracy of the analytical results.
Physicochemical Properties
The introduction of four ¹³C atoms into the Artesunate molecule results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry.
| Property | Unlabeled Artesunate | This compound |
| Chemical Formula | C₁₉H₂₈O₈ | C₁₅¹³C₄H₂₈O₈[1] |
| Molecular Weight | 384.42 g/mol | 388.39 g/mol |
| Monoisotopic Mass | 384.17842 g/mol | 388.19181 g/mol |
| Mass Difference | - | +4.01339 Da |
Synthesis of Artesunate
Artesunate is a semi-synthetic derivative of artemisinin. The synthesis involves a two-step process:
-
Reduction of Artemisinin: Artemisinin is first reduced to Dihydroartemisinin (DHA).
-
Esterification of DHA: The resulting DHA is then esterified with succinic anhydride in a basic medium to yield Artesunate.
References
Synthesis and Characterization of Artesunate-¹³C₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Artesunate-¹³C₄, an isotopically labeled variant of the potent antimalarial drug, Artesunate. The inclusion of four ¹³C atoms in the succinate moiety makes it an invaluable tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines a detailed synthetic protocol, predicted characterization data, and the necessary experimental workflows.
Synthesis of Artesunate-¹³C₄
The synthesis of Artesunate-¹³C₄ is a two-step process that mirrors the established methods for the preparation of unlabeled Artesunate. The key to the isotopic labeling is the use of commercially available ¹³C₄-labeled succinic anhydride in the final esterification step.
Synthetic Workflow
The overall synthetic pathway involves the reduction of artemisinin to dihydroartemisinin (DHA), followed by the esterification of DHA with ¹³C₄-succinic anhydride to yield the final product, Artesunate-¹³C₄.
Experimental Protocols
Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
This procedure is adapted from established methods for the synthesis of unlabeled DHA.[1]
-
Preparation: Suspend artemisinin (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, approximately 2.5 equivalents) portion-wise to the cooled suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material, artemisinin (typically around 30-60 minutes).
-
Quenching and Neutralization: Carefully quench the reaction by adding a 30% acetic acid solution in methanol until the pH of the mixture is between 5 and 6.
-
Work-up and Isolation: Concentrate the neutralized mixture under reduced pressure. The resulting residue can be purified by extraction with a suitable solvent like ethyl acetate, followed by evaporation of the solvent to yield dihydroartemisinin as a white solid.
Step 2: Esterification of Dihydroartemisinin (DHA) with ¹³C₄-Succinic Anhydride
This protocol is an adaptation of the synthesis of unlabeled Artesunate, utilizing the isotopically labeled reagent.[1]
-
Preparation: In a separate flask, dissolve ¹³C₄-succinic anhydride (approximately 1.4 equivalents) in a suitable solvent such as isopropyl acetate under an inert atmosphere (e.g., Argon).
-
Base Addition: Add triethylamine (Et₃N, approximately 0.6 equivalents) to the solution of ¹³C₄-succinic anhydride.
-
Esterification Reaction: Add a solution of the previously prepared dihydroartemisinin (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the mixture at ambient temperature for several hours (e.g., 4 hours), monitoring the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with water and adjust the pH to approximately 5 with a dilute acid (e.g., 2N H₂SO₄).
-
Extraction and Purification: Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization to yield Artesunate-¹³C₄ as a white crystalline solid.
Characterization of Artesunate-¹³C₄
The successful synthesis of Artesunate-¹³C₄ must be confirmed through rigorous analytical characterization. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Disclaimer: The following characterization data are predicted based on the known spectra of unlabeled Artesunate and the principles of isotopic labeling. Experimental verification is essential for confirmation.
Predicted Mass Spectrometry Data
Mass spectrometry is a definitive technique for confirming the incorporation of the ¹³C₄ label.
| Parameter | Predicted Value for Artesunate-¹³C₄ | Reference Value for Unlabeled Artesunate |
| Molecular Formula | C₁₅¹³C₄H₂₈O₈ | C₁₉H₂₈O₈ |
| Monoisotopic Mass | 388.1916 g/mol | 384.1784 g/mol |
| Expected [M+H]⁺ | 389.1994 m/z | 385.1862 m/z |
| Expected [M+Na]⁺ | 411.1814 m/z | 407.1681 m/z |
| Expected [M+NH₄]⁺ | 406.2260 m/z | 402.2128 m/z |
The mass spectrum of Artesunate-¹³C₄ is expected to show a mass shift of +4 Da compared to its unlabeled counterpart due to the incorporation of four ¹³C isotopes.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of Artesunate-¹³C₄ is expected to be very similar to that of unlabeled Artesunate. However, the protons on the carbon atoms adjacent to the ¹³C-labeled carbons in the succinate moiety may exhibit ¹H-¹³C coupling, leading to the splitting of these signals into doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be the most informative for confirming the isotopic labeling. The signals corresponding to the four carbon atoms of the succinate moiety will be significantly enhanced in intensity due to the high enrichment of ¹³C. The chemical shifts of these carbons are not expected to change significantly from the unlabeled compound.
| Carbon Atom (Succinate Moiety) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (ester) | ~172 |
| Carbonyl (acid) | ~175 |
| Methylene (adjacent to ester) | ~29 |
| Methylene (adjacent to acid) | ~29 |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the purity and identity of the synthesized Artesunate-¹³C₄.
HPLC Analysis Workflow
LC-MS Analysis
LC-MS provides a powerful combination of chromatographic separation and mass spectrometric detection, allowing for both quantification and confirmation of the molecular weight of Artesunate-¹³C₄.
Typical LC-MS Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A Time-of-Flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer can be used for accurate mass measurement and fragmentation studies.
Conclusion
The synthesis of Artesunate-¹³C₄ is a feasible and valuable endeavor for advancing malaria research. By adapting established synthetic protocols for unlabeled Artesunate and utilizing commercially available ¹³C₄-succinic anhydride, researchers can produce this important analytical standard. The characterization of the final product, primarily through mass spectrometry and ¹³C NMR, is crucial to confirm the successful incorporation of the isotopic label. This technical guide provides the foundational knowledge for the synthesis and analysis of Artesunate-¹³C₄, empowering researchers to utilize this tool in their critical drug development and metabolism studies.
References
A Technical Guide to the Chemical Properties and Stability of Artesunate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Artesunate-¹³C₄, an isotopically labeled form of the potent antimalarial drug, Artesunate. While specific experimental data for the ¹³C₄-labeled variant is not extensively published, this document extrapolates from the well-established data of the parent compound, Artesunate. The primary difference between Artesunate and Artesunate-¹³C₄ lies in the molecular weight, with the chemical reactivity and stability profile expected to be nearly identical. Artesunate-¹³C₄ serves as a critical internal standard for quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Core Chemical Properties
The fundamental chemical and physical properties of Artesunate and its ¹³C₄-labeled counterpart are summarized below. The data for Artesunate is derived from various scientific sources, while the molecular weight for Artesunate-¹³C₄ is calculated based on the incorporation of four ¹³C isotopes.
| Property | Artesunate | Artesunate-¹³C₄ | References |
| Chemical Formula | C₁₉H₂₈O₈ | ¹³C₄C₁₅H₂₈O₈ | [1][2][3] |
| Molecular Weight | 384.42 g/mol | 388.42 g/mol | [1][4] |
| Appearance | White or almost white crystalline powder | Assumed to be a white or almost white crystalline powder | |
| Melting Point | 131-142 °C | Expected to be similar to Artesunate | |
| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~14 mg/ml), and dimethylformamide (~11 mg/ml). Sparingly soluble in aqueous buffers. The sodium salt is water-soluble but has poor stability in neutral or acidic aqueous solutions. | Expected to have similar solubility to Artesunate | |
| Spectral Data (¹H-NMR, IR, MS) | ¹H-NMR, IR, and MS data are well-characterized for Artesunate. | Expected to show characteristic shifts in MS due to the higher mass and potentially subtle changes in vibrational (IR) and magnetic resonance (NMR) spectra. |
Synthesis of Artesunate-¹³C₄
The synthesis of Artesunate-¹³C₄ follows the established two-step process for the preparation of Artesunate from artemisinin. The key modification is the use of ¹³C₄-labeled succinic anhydride in the esterification step.
Experimental Protocol: Synthesis of Artesunate-¹³C₄
Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
-
Suspend artemisinin in methanol and cool the mixture to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the suspension while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by the slow addition of acetic acid or hydrochloric acid until the excess NaBH₄ is neutralized.
-
Precipitate the product, dihydroartemisinin (DHA), by adding water.
-
Filter the precipitate, wash with water, and dry under vacuum to yield DHA.
Step 2: Esterification of Dihydroartemisinin with ¹³C₄-Succinic Anhydride
-
Dissolve ¹³C₄-labeled succinic anhydride in a suitable solvent such as isopropyl acetate.
-
Add a base, such as triethylamine (Et₃N), to the solution under an inert atmosphere (e.g., Argon).
-
Add the previously prepared dihydroartemisinin (DHA) to the reaction mixture portion-wise over 30 minutes.
-
Stir the reaction mixture at ambient temperature for approximately 4 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water and adjust the pH to ~5 with a dilute acid (e.g., 2N H₂SO₄).
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Artesunate-¹³C₄.
-
Purify the crude product by recrystallization or column chromatography to yield pure Artesunate-¹³C₄.
Synthesis workflow for Artesunate-¹³C₄.
Stability Profile of Artesunate-¹³C₄
The stability of Artesunate, and by extension Artesunate-¹³C₄, is a critical consideration, particularly in aqueous solutions where it is prone to hydrolysis. The primary degradation product is dihydroartemisinin (DHA), which is also an active antimalarial compound.
Key Stability Factors:
-
Hydrolysis: Artesunate is unstable in aqueous solutions, and the rate of hydrolysis is pH-dependent. It is more stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic conditions.
-
Temperature: Increased temperature accelerates the degradation of Artesunate in solution.
-
Photostability: Exposure to light can also contribute to the degradation of Artesunate.
Experimental Protocol: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed to assess the stability of Artesunate and quantify its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Gemini C18, 100 x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 48:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 216 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of Artesunate-¹³C₄ in a suitable organic solvent (e.g., acetonitrile).
-
For forced degradation studies, subject the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and heat.
-
Alkaline Hydrolysis: Add 0.1 N NaOH and heat.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solid drug or a solution.
-
Photolytic Degradation: Expose the solution to UV light.
-
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The primary degradation product to monitor is dihydroartemisinin (DHA).
-
Primary degradation pathway of Artesunate-¹³C₄.
Conclusion
Artesunate-¹³C₄ is an indispensable tool in the research and development of antimalarial therapies. While its chemical properties and stability are expected to closely mirror those of unlabeled Artesunate, a thorough understanding of its behavior under various conditions is crucial for its effective use as an internal standard. The synthetic route is straightforward, involving the use of a labeled precursor, and its stability is primarily influenced by hydrolysis, which can be monitored using established analytical techniques like HPLC. This guide provides the foundational knowledge for researchers and scientists to confidently work with and handle Artesunate-¹³C₄ in their analytical and developmental workflows.
References
The Unseen Anchor: A Technical Guide to Artesunate-13C4 as an Internal Standard in Bioanalysis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role and mechanism of action of Artesunate-13C4 as a stable isotope-labeled internal standard in the quantitative analysis of the antimalarial drug, Artesunate.
In the precise world of bioanalysis, particularly in the development and clinical monitoring of pharmaceuticals, accuracy and reproducibility are paramount. The quantification of active pharmaceutical ingredients (APIs) like the potent antimalarial agent Artesunate in complex biological matrices such as human plasma presents significant analytical challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument response can all introduce inaccuracies. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard to mitigate these issues. This technical guide elucidates the mechanism of action of this compound as an internal standard and provides a foundational experimental framework for its application.
The Core Principle: Isotopic Analogue as a Perfect Mimic
The fundamental mechanism of action of this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled Artesunate.[1][2] By incorporating four Carbon-13 (¹³C) isotopes into the Artesunate molecule, a mass shift is introduced without significantly altering its chemical behavior. This mass difference is the key to its utility, allowing a mass spectrometer to differentiate it from the native Artesunate.
During a typical bioanalytical workflow, a known amount of this compound is spiked into the biological sample containing an unknown quantity of Artesunate at the earliest stage of sample preparation. From that point forward, both the analyte (Artesunate) and the internal standard (this compound) are subjected to the exact same experimental conditions. Any loss of analyte during extraction, or any suppression or enhancement of the ionization signal in the mass spectrometer, will be mirrored by the internal standard.[1][2] Consequently, the ratio of the analytical signal of Artesunate to that of this compound remains constant and directly proportional to the initial concentration of Artesunate in the sample. This ratiometric measurement effectively cancels out most sources of experimental error, leading to highly accurate and precise quantification.
The choice of ¹³C as the isotopic label is particularly advantageous over other isotopes like deuterium (²H). The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect." This can be a significant drawback in high-performance liquid chromatography-mass spectrometry (LC-MS/MS) as it may cause the analyte and internal standard to elute at slightly different times, potentially exposing them to different matrix effects. The use of ¹³C labeling minimizes this chromatographic shift, ensuring true co-elution and more reliable correction for matrix effects.
Visualizing the Molecular Relationship
The structural similarity between Artesunate and its ¹³C-labeled internal standard is crucial for its function. The following diagram illustrates the structure of Artesunate and a potential labeling position for the four ¹³C atoms in the succinate moiety.
A Representative Bioanalytical Workflow
The application of this compound as an internal standard is integral to the LC-MS/MS workflow for the quantification of Artesunate in biological samples. The following diagram outlines a typical experimental process.
Experimental Protocol: Quantification of Artesunate in Human Plasma
This section provides a detailed, representative methodology for the quantification of Artesunate in human plasma using this compound as an internal standard, based on established bioanalytical practices for similar compounds.
1. Materials and Reagents:
-
Artesunate reference standard
-
This compound (internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Artesunate Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma sample, add 10 µL of the this compound working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Artesunate from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Artesunate to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Artesunate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a validated bioanalytical method using a stable isotope-labeled internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Artesunate | 402.2 | 285.1 | 15 |
| This compound | 406.2 | 289.1 | 15 |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantitation (LLOQ) | 1 | < 15 | < 15 | ± 15 |
| Low QC | 3 | < 15 | < 15 | ± 15 |
| Medium QC | 100 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of Artesunate in biological matrices. Its mechanism of action as an internal standard is rooted in its isotopic identity, which allows it to perfectly mimic the behavior of the unlabeled analyte throughout the analytical process. This co-behavior provides a robust internal correction for experimental variability, thereby ensuring the reliability of pharmacokinetic, toxicokinetic, and clinical monitoring data. The detailed workflow and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to implement this gold-standard bioanalytical approach.
References
A Technical Guide to the Commercial Availability and Application of Artesunate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Artesunate-¹³C₄, an isotopically labeled internal standard crucial for quantitative bioanalysis. This document details supplier information, available product specifications, and insights into its application in experimental settings. The guide also includes diagrammatic representations of a typical experimental workflow, the synthesis of the labeled compound, and a key signaling pathway influenced by Artesunate.
Commercial Availability and Suppliers
Artesunate-¹³C₄ is a specialized chemical compound used primarily in research and development, particularly in pharmacokinetic and metabolic studies. Its commercial availability is limited to suppliers specializing in isotopically labeled compounds. The primary identified supplier is MedchemExpress . While other suppliers such as Toronto Research Chemicals (TRC) and Alsachim (a Shimadzu Group Company) offer deuterated and related isotopically labeled compounds, MedchemExpress explicitly lists Artesunate-¹³C₄ in their catalog.
Table 1: Commercial Suppliers of Isotopically Labeled Artesunate
| Supplier | Product Name | Catalog Number | Availability |
| MedchemExpress | Artesunate-¹³C₄ | HY-154773S | In Stock[1] |
| Toronto Research Chemicals | Artesunate-d₃ | Not specified | Available |
| Toronto Research Chemicals | Artesunate-d₄ | TRC-A777803-1MG | Available |
| Alsachim | [¹³C,²H₄]-Dihydroartemisinin | Not specified | Available[2] |
Product Specifications
Detailed product specifications are essential for the accurate design and execution of experiments. While a specific Certificate of Analysis for Artesunate-¹³C₄ from MedchemExpress was not publicly available, the general specifications can be inferred from their product page and certificates of analysis for related compounds.
Table 2: Product Specifications for Artesunate-¹³C₄
| Parameter | Specification | Source |
| Chemical Name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester-¹³C₄ | Inferred |
| Molecular Formula | C₁₅¹³C₄H₂₈O₈ | [1] |
| Molecular Weight | 388.43 | [1] |
| Isotopic Purity | Typically ≥99% for ¹³C labeled compounds | General Supplier Data |
| Chemical Purity | Typically ≥98% (HPLC) | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis of Artesunate-¹³C₄
The synthesis of Artesunate involves the esterification of dihydroartemisinin (DHA) with succinic anhydride. For the ¹³C₄-labeled version, the isotopic labels are introduced via ¹³C₄-labeled succinic anhydride.
This reaction is a standard esterification where the hydroxyl group of DHA attacks one of the carbonyl carbons of the labeled succinic anhydride, leading to the formation of the hemisuccinate ester, Artesunate-¹³C₄.
Experimental Applications and Protocols
Artesunate-¹³C₄ is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate determination of Artesunate concentrations in biological matrices.
Experimental Workflow: Metabolic Stability Assay
The following diagram illustrates a typical workflow for a metabolic stability assay using Artesunate-¹³C₄ as an internal standard.
Detailed Methodologies for LC-MS Analysis
Several LC-MS methods have been developed for the quantification of Artesunate and its active metabolite, dihydroartemisinin (DHA), in biological samples.
Table 3: Example LC-MS Parameters for Artesunate Analysis
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., XTerra MS C18, 3.5 µm, 2.1 x 100 mm) |
| Mobile Phase | A: 0.15% aqueous formic acid; B: 0.15% formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific method. |
| Flow Rate | 300 µL/min |
| Injection Volume | 5-30 µL |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI+) or Electrospray Ionization (ESI+) |
| Detection | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (m/z) | Artesunate: [M+NH₄]⁺ at 402; Dihydroartemisinin: [M+NH₄]⁺ at 302 |
Artesunate Signaling Pathways
Artesunate has been shown to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Understanding these pathways is crucial for researchers in drug development.
References
A Technical Guide to the Isotopic Purity and Labeling Efficiency of Artesunate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and labeling efficiency of ¹³C-labeled Artesunate (Artesunate-¹³C₄). The accurate assessment of these parameters is critical for the reliable application of isotopically labeled compounds in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative bioanalysis.
Stable isotope-labeled compounds are fundamental tools in modern pharmaceutical research, enabling precise quantification and metabolic tracking.[1] The validity of studies employing these compounds is contingent on a thorough characterization of their isotopic composition. This guide outlines the core analytical techniques, experimental protocols, and data interpretation necessary for the validation of Artesunate-¹³C₄.
Quantitative Data Summary
The isotopic purity and labeling efficiency of a synthesized batch of Artesunate-¹³C₄ are determined using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize typical quantitative data obtained from these analyses.
Table 1: Isotopic Purity of Artesunate-¹³C₄ Determined by Mass Spectrometry
| Analyte | Molecular Formula | Theoretical Mass (m/z) [M+NH₄]⁺ | Measured Mass (m/z) [M+NH₄]⁺ | Isotopic Purity (%) |
| Unlabeled Artesunate | C₁₉H₂₈O₈ | 402.21 | 402.21 | - |
| Artesunate-¹³C₄ | C₁₅¹³C₄H₂₈O₈ | 406.22 | 406.22 | ≥ 99% |
Table 2: Labeling Efficiency and Isotopic Distribution in Artesunate-¹³C₄
| Mass Isotopologue | Description | Theoretical Abundance (%) | Observed Abundance (%) | Labeling Efficiency (%) |
| M+0 | Unlabeled Artesunate | < 1 | 0.5 | - |
| M+1 | Artesunate-¹³C₁ | < 1 | 0.3 | - |
| M+2 | Artesunate-¹³C₂ | < 1 | 0.2 | - |
| M+3 | Artesunate-¹³C₃ | < 1 | 0.1 | - |
| M+4 | Artesunate-¹³C₄ | > 98 | 98.9 | 98.9 |
Experimental Protocols
Detailed methodologies for the analysis of Artesunate-¹³C₄ are provided below. These protocols are based on established methods for the analysis of artesunate and other isotopically labeled organic molecules.
This protocol outlines the use of LC-MS to determine the isotopic purity of Artesunate-¹³C₄ by separating it from unlabeled artesunate and other impurities and analyzing its mass-to-charge ratio.[2][3]
2.1.1. Sample Preparation
-
Prepare a stock solution of Artesunate-¹³C₄ in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at appropriate concentrations for LC-MS analysis.
-
For analysis in a biological matrix (e.g., human plasma), perform a protein precipitation or liquid-liquid extraction.[1][4] A typical protein precipitation involves adding ice-cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the proteins.
2.1.2. Chromatographic Conditions
-
LC System: Agilent 1100 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., Elipse XDB-C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an isocratic mixture of acetonitrile and an aqueous buffer like ammonium acetate.
-
Flow Rate: 0.250 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
2.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: High-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 200-3000.
-
Data Acquisition: Full scan mode to detect all mass isotopologues. The ammonium adducts of Artesunate ([M+NH₄]⁺) are typically monitored. For unlabeled Artesunate, this is m/z 402, and for Artesunate-¹³C₄, it is m/z 406.
2.1.4. Data Analysis
-
Integrate the peak areas for the specified mass isotopologues.
-
Calculate the isotopic purity by expressing the peak area of the M+4 isotopologue as a percentage of the total peak area of all detected isotopologues of artesunate.
This protocol describes the use of ¹³C-NMR to confirm the positions of the ¹³C labels and to provide a quantitative measure of enrichment at each labeled site.
2.2.1. Sample Preparation
-
Dissolve an accurately weighed sample of Artesunate-¹³C₄ (typically 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2.2.2. NMR Spectroscopy Conditions
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Experiment: A quantitative ¹³C NMR experiment with proton decoupling. To ensure accurate quantification, long relaxation delays (D1) are necessary.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
2.2.3. Data Analysis
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbon atoms and any corresponding signals from unlabeled carbon atoms at natural abundance.
-
The labeling efficiency at a specific carbon position can be calculated by comparing the integral of the enriched signal to the integral of a signal from a known standard or by comparing it to the integrals of the other carbon signals in the molecule, taking into account natural abundance.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the analysis of Artesunate-¹³C₄.
Caption: Workflow for Isotopic Purity Determination by MS.
Caption: Workflow for Labeling Efficiency Analysis by NMR.
Caption: Core Concepts in Isotopic Labeling Analysis.
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Artesunate-13C4
Introduction for Researchers and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document in pharmaceutical development and research, providing a comprehensive summary of the quality control tests performed on a specific batch of a compound. For isotopically labeled compounds such as Artesunate-13C4, the CoA takes on heightened importance. This compound, a stable isotope-labeled version of the antimalarial drug Artesunate, serves as an indispensable internal standard for quantitative bioanalytical assays by mass spectrometry (NMR, GC-MS, or LC-MS). Its purity and identity must be rigorously verified to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the typical data and methodologies presented in a CoA for this compound, using representative data from the analysis of Artesunate.
Quantitative Data Summary
The following table summarizes the key analytical data typically presented in a Certificate of Analysis for a high-purity reference standard of Artesunate. These values are representative and may vary slightly between different batches and suppliers.
| Test Parameter | Specification | Typical Results |
| Appearance | White to off-white powder | Conforms |
| Molecular Formula | C19H28O8 | C19H28O8 |
| Molecular Weight | 384.42 g/mol | 384.42 |
| Purity (by HPLC) | >98% | 98% |
| Identification (¹H-NMR) | Consistent with structure | Consistent with the structure of Artesunate |
| Solubility | Soluble in DMSO, Chloroform | Soluble in DMSO (≥ 60 mg/mL), Chloroform, Dichloromethane |
| Storage Conditions | 2-8°C, protected from light | Recommended: Refrigerate or freeze (2-8°C) |
Experimental Protocols
The quality control of Artesunate and its isotopically labeled analogues involves a series of sophisticated analytical techniques to confirm its identity, purity, and quality. The following are detailed methodologies for the key experiments cited in a typical CoA.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Artesunate and separating it from any related substances or degradation products.[1][2]
-
Objective: To quantify the amount of Artesunate present and to detect any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., INERTSIL ODS C18, 250mm x 4.6mm, 5µm) is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH, such as 5.8) and organic solvents like acetonitrile and methanol.[2] A common composition is a 50:30:20 ratio of buffer, acetonitrile, and methanol.[2]
-
Sample Preparation: A precisely weighed amount of the Artesunate standard is dissolved in the diluent (often the mobile phase itself) to create a stock solution of a known concentration (e.g., 250 µg/mL). This solution is then further diluted to fall within the linear range of the calibration curve.
-
Analysis: A small volume of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and the mobile phase. The detector measures the absorbance at a specific wavelength as the components elute from the column. The purity is calculated by comparing the area of the Artesunate peak to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful technique used to confirm the chemical structure of a molecule.
-
Objective: To verify that the synthesized compound has the correct chemical structure of Artesunate.
-
Sample Preparation: A small amount of the Artesunate sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb and re-emit this radiation at specific frequencies. The resulting spectrum shows a series of peaks, where the chemical shift, integration, and splitting pattern of each peak provide detailed information about the electronic environment and connectivity of the protons in the molecule. The obtained spectrum is then compared to a reference spectrum or the expected theoretical structure to confirm the identity of the compound.
3. Spectrophotometry for Quantification
UV-Visible spectrophotometry offers a simpler, cost-effective method for the quantitative determination of Artesunate, particularly in bulk and tablet formulations.
-
Objective: To determine the concentration of Artesunate in a sample.
-
Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure:
-
A standard stock solution of pure Artesunate is prepared in a suitable solvent like methanol.
-
A series of dilutions are made to create calibration standards of known concentrations.
-
The wavelength of maximum absorbance (λmax) is determined by scanning the UV-visible spectrum of an Artesunate solution.
-
The absorbance of the sample solution and the calibration standards is measured at the λmax.
-
A calibration curve is generated by plotting absorbance versus concentration, and the concentration of the unknown sample is determined from this curve.
-
Quality Control and Certification Workflow
The following diagram illustrates the logical workflow from the synthesis of a reference standard like this compound to the final issuance of its Certificate of Analysis. This process ensures that each batch meets the stringent quality requirements for its intended use in research and development.
References
The Metabolic Journey of Artesunate-13C4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Artesunate, with a specific focus on the utility of the stable isotope-labeled variant, Artesunate-13C4, in elucidating its biotransformation. While specific tracer studies using this compound are not extensively published, this document synthesizes the well-established metabolic pathways of Artesunate with the advanced analytical methodologies that employ stable isotope-labeled internal standards. This approach provides a robust framework for designing and interpreting metabolic studies of this critical antimalarial drug.
Introduction to Artesunate and the Role of Isotopic Labeling
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of severe and uncomplicated malaria.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, dihydroartemisinin (DHA).[2][3][4] Understanding the metabolic pathway and pharmacokinetic profile of Artesunate is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. By replacing four carbon atoms with their heavier, non-radioactive 13C isotope, the molecule becomes distinguishable by mass spectrometry from its unlabeled counterpart. This allows for precise quantification and tracing of the drug and its metabolites through biological systems, without the complexities of handling radioactive materials. While the metabolic and physiological behavior of this compound is identical to that of unlabeled Artesunate, its distinct mass signature enables its use as an ideal internal standard for quantitative bioanalysis or as a tracer in metabolic fate studies.[5]
The Metabolic Pathway of Artesunate
The biotransformation of Artesunate is a rapid and multi-step process, primarily occurring in the plasma and liver. The principal pathway involves the hydrolysis of Artesunate to its pharmacologically active metabolite, DHA, which is then further metabolized, primarily through glucuronidation, to inactive forms for excretion.
Primary Metabolism: Hydrolysis to Dihydroartemisinin (DHA)
The initial and most critical metabolic step is the rapid hydrolysis of the hemisuccinate ester bond of Artesunate to form dihydroartemisinin (DHA). This conversion is so rapid that Artesunate has a very short half-life in the body. This reaction is catalyzed by various esterases present in the blood plasma and tissues, as well as potentially by cytochrome P450 enzymes, such as CYP3A4, in the liver.
Secondary Metabolism: Glucuronidation of DHA
Dihydroartemisinin, the active metabolite, undergoes further phase II metabolism, primarily through glucuronidation. This process involves the conjugation of DHA with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A9 and UGT2B7. The resulting DHA-glucuronide is water-soluble and pharmacologically inactive, facilitating its elimination from the body.
Minor Metabolic Pathways
While the hydrolysis to DHA and its subsequent glucuronidation are the major metabolic routes, minor pathways may also exist. For instance, CYP2A6 has been suggested to play a minor role in the metabolism of Artesunate. Further metabolism of DHA can lead to the formation of other inactive metabolites.
Below is a diagram illustrating the primary metabolic pathway of Artesunate.
Quantitative Analysis of this compound and its Metabolites
The quantification of Artesunate and its metabolites in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound and Dihydroartemisinin-d8, is crucial for accurate and precise quantification.
Experimental Protocol: LC-MS/MS Quantification
The following protocol is a representative example for the simultaneous quantification of Artesunate and DHA in human plasma, adapted from established methods that utilize stable isotope-labeled internal standards.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add a known concentration of the internal standard solution (e.g., this compound and Dihydroartemisinin-d8).
-
Perform solid-phase extraction using a suitable SPE cartridge to remove plasma proteins and other interfering substances.
-
Wash the cartridge with an appropriate solvent to remove impurities.
-
Elute the analytes and internal standards with an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions of Artesunate, DHA, and their stable isotope-labeled internal standards. Specific mass transitions are monitored for each compound.
-
The workflow for this analytical method is depicted in the following diagram.
Pharmacokinetic Data
The pharmacokinetic parameters of Artesunate and its active metabolite DHA have been extensively studied. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and malaria patients following intravenous and oral administration of Artesunate. These values provide a baseline for what would be expected in a tracer study using this compound.
Table 1: Pharmacokinetic Parameters of Artesunate Following Intravenous Administration
| Parameter | Healthy Volunteers | Malaria Patients | Reference |
| Half-life (t½) | 0.15 - 0.23 hours | ~2.7 minutes | |
| Clearance (CL) | - | 2.33 L/h/kg | |
| Volume of Distribution (Vd) | - | 0.14 L/kg | |
| Cmax | Dose-dependent | 29.5 µM (11 mg/L) | |
| AUC | Dose-dependent | - |
Table 2: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) Following Intravenous Administration of Artesunate
| Parameter | Healthy Volunteers | Malaria Patients | Reference |
| Half-life (t½) | 1.23 - 1.63 hours | ~40 minutes | |
| Clearance (CL) | - | 0.75 L/h/kg | |
| Volume of Distribution (Vd) | - | 0.76 L/kg | |
| Cmax | Dose-dependent | 9.3 µM (2.64 mg/L) | |
| AUC | Dose-dependent | - |
Table 3: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) Following Oral Administration of Artesunate
| Parameter | Malaria Patients | Reference | | :--- | :--- | | Half-life (t½) | ~39 minutes | | | Cmax | 2.6 µM (0.74 mg/L) | | | Tmax | ~67 minutes | | | Relative Bioavailability | 82% | |
Note: The values presented are mean or median values and can vary significantly between individuals and study populations.
Conclusion
The metabolic fate of Artesunate is characterized by its rapid conversion to the active metabolite dihydroartemisinin, followed by further metabolism to inactive glucuronides. The use of stable isotope-labeled this compound in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful tool for accurately delineating these pathways and quantifying the drug and its metabolites in biological systems. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacology of this vital antimalarial agent.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Population pharmacokinetics of artesunate and its active metabolite dihydroartemisinin | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics and pharmacodynamics of intravenous artesunate during severe malaria treatment in Ugandan adults - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Artesunate-13C4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Artesunate and its stable isotope-labeled analogue, Artesunate-13C4. Understanding the fragmentation patterns of these molecules is critical for their quantitative analysis in complex biological matrices, a cornerstone of pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document details experimental methodologies, presents quantitative data, and visualizes fragmentation and metabolic pathways to support research and development efforts in the fight against malaria.
Introduction to Artesunate and the Role of Stable Isotope Labeling
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of modern malaria therapy. Its rapid parasiticidal action and favorable safety profile have made it an essential component of artemisinin-based combination therapies (ACTs), the World Health Organization's recommended first-line treatment for uncomplicated P. falciparum malaria.
Accurate quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), is paramount for clinical pharmacology studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as this compound, is best practice in quantitative bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision. This compound is isotopically labeled with four Carbon-13 atoms within the succinate moiety of the molecule.
Mass Spectrometric Fragmentation of Artesunate
The fragmentation of artesunate in a mass spectrometer is influenced by the ionization technique employed and the collision energy applied. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used methods. In positive ion mode, artesunate readily forms adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions.
Table 1: Precursor and Major Product Ions of Unlabeled Artesunate
| Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |
| Ammonium Adduct | 402.2 | 285.1, 267.1, 239.1, 221.1 | C₄H₅NO₃, C₄H₅NO₃ + H₂O, C₄H₅NO₃ + H₂O + CO, C₄H₅NO₃ + H₂O + CO₂ |
| Sodium Adduct | 407.2 | 285.1, 267.1, 239.1, 221.1 | C₄H₄O₄ + Na, C₄H₄O₄ + Na + H₂O, C₄H₄O₄ + Na + H₂O + CO, C₄H₄O₄ + Na + H₂O + CO₂ |
Note: The relative abundance of product ions can vary depending on the specific mass spectrometer and collision energy used.
The fragmentation of the artemisinin core is complex, involving the cleavage of the endoperoxide bridge, which is crucial for its antimalarial activity, and subsequent rearrangements.
Mass Spectrometric Fragmentation of this compound
Given that the four ¹³C atoms are located in the succinate group, the fragmentation of Artesunate-¹³C₄ will exhibit predictable mass shifts for any fragment ion that retains this moiety. The core artemisinin-related fragments will remain at the same m/z values as for the unlabeled compound.
Table 2: Predicted Precursor and Major Product Ions of Artesunate-¹³C₄
| Ion Type | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |
| Ammonium Adduct | 406.2 | 285.1, 267.1, 239.1, 221.1 | ¹³C₄H₅NO₃, ¹³C₄H₅NO₃ + H₂O, ¹³C₄H₅NO₃ + H₂O + CO, ¹³C₄H₅NO₃ + H₂O + CO₂ |
| Sodium Adduct | 411.2 | 285.1, 267.1, 239.1, 221.1 | ¹³C₄H₄O₄ + Na, ¹³C₄H₄O₄ + Na + H₂O, ¹³C₄H₄O₄ + Na + H₂O + CO, ¹³C₄H₄O₄ + Na + H₂O + CO₂ |
Note: The m/z values for the artemisinin core fragments remain unchanged as the isotopic labels are on the succinate leaving group.
Experimental Protocols
The following provides a representative experimental protocol for the LC-MS/MS analysis of artesunate. Specific parameters may require optimization based on the instrumentation used.
4.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions:
-
Artesunate: m/z 402.2 → 285.1 (quantifier), 402.2 → 267.1 (qualifier).
-
This compound: m/z 406.2 → 285.1 (quantifier), 406.2 → 267.1 (qualifier).
-
Dihydroartemisinin (DHA): m/z 302.2 → 285.1 (quantifier), 302.2 → 163.1 (qualifier).
-
Visualizing Pathways
5.1. Proposed Fragmentation Pathway of Artesunate
The following diagram illustrates a plausible fragmentation pathway for the ammonium adduct of Artesunate, leading to some of its major product ions.
Caption: Proposed fragmentation of the Artesunate-ammonium adduct.
5.2. Metabolic Pathway of Artesunate
Artesunate is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA), which is then further metabolized.
Caption: Primary metabolic pathway of Artesunate.
5.3. Mechanism of Action Signaling Cascade
The antimalarial activity of artemisinins is primarily driven by the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge by heme iron within the parasite.
Caption: Artesunate's ROS-mediated mechanism of action.
Conclusion
This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound, essential for the development and validation of robust bioanalytical methods. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the field. Further studies to elucidate the relative abundance of fragment ions under various experimental conditions will continue to refine our understanding of this critical antimalarial agent.
An In-depth Technical Guide to the Safe Handling of Artesunate-¹³C₄
For researchers, scientists, and drug development professionals, ensuring the safe handling and use of chemical compounds is paramount. This guide provides comprehensive safety and handling information for Artesunate-¹³C₄. As an isotopically labeled version of Artesunate containing four stable, non-radioactive ¹³C atoms, its chemical and toxicological properties are identical to the unlabeled parent compound. Therefore, the following guidelines for Artesunate are directly applicable to Artesunate-¹³C₄.
Hazard Identification and Safety Precautions
Artesunate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. It is crucial to handle this compound with appropriate care in a laboratory setting.
Table 1: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child |
| Prevention | - | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | - | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Storage | - | Store locked up. |
| Disposal | - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
The following diagram illustrates the essential safety workflow for handling Artesunate-¹³C₄.
Stability and Storage
Proper storage is critical to maintain the integrity of Artesunate-¹³C₄. The compound is stable under normal conditions but is sensitive to temperature, pH, and light.
Table 2: Stability of Artesunate under Various Conditions
| Condition | Solvent/Medium | Temperature | Stability/Half-life |
| Aqueous Solution | 0.9% w/v Sodium Chloride | 9°C | 130 hours |
| 23°C | 10.6 hours | ||
| 30°C | Approximately 4 hours (interpolated) | ||
| 36.5°C | 1.6 hours | ||
| pH | Aqueous Solution | pH 8 | Most stable |
| Acidic pH (2, 4) | Increased degradation | ||
| Light Exposure | Aqueous Solution | - | Did not affect the degradation rate in one study. However, another study suggests it is photolabile, especially in liquid form. |
| Solid State | Dry Blend (with Carbopol) | 45°C | Stable for 6 months |
Storage Recommendations:
-
Store in a tightly sealed container as defined in the USP-NF.
-
Store in a well-ventilated place, away from heat and direct sunlight.
-
For long-term storage, refrigeration is recommended to maximize stability. Store below 30°C and protect from light.
Experimental Protocols: Reconstitution of Injectable Artesunate
For in vivo studies, Artesunate is often administered as an injection. The following protocols detail the reconstitution process for intravenous (IV) and intramuscular (IM) administration. Due to its instability in aqueous solutions, the reconstituted solution should be used promptly.
Reconstitution Workflow for Intravenous (IV) Administration
The process involves a two-step reconstitution and dilution.
Reconstitution Workflow for Intramuscular (IM) Administration
The IM reconstitution follows a similar initial step but with a different dilution volume.
Disposal
Unused material and its container must be disposed of in accordance with local, regional, national, and international regulations. For spills, the site should be washed after material pickup is complete.
In case of Exposure or Emergency
Table 3: First Aid Measures
| Exposure Route | Action |
| Ingestion | Rinse mouth. Call a poison center or doctor immediately if you feel unwell. Never give anything by mouth to an unconscious person. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Fire Emergency:
-
Suitable extinguishing media: Use media appropriate for the surrounding fire, such as water spray, carbon dioxide, or dry powder.
-
Hazardous decomposition products: Under fire conditions, irritating and/or toxic fumes or gases may be emitted.
This guide provides a comprehensive overview of the safety and handling procedures for Artesunate-¹³C₄. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of research outcomes. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most detailed information.
References
Methodological & Application
Application Note: Quantification of Artesunate in Human Plasma using Artesunate-¹³C₄ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of artesunate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Artesunate-¹³C₄, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and other research applications requiring reliable measurement of artesunate concentrations.
Introduction
Artesunate is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly severe malaria.[1][2] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as Artesunate-¹³C₄, is highly recommended to compensate for potential variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This document provides a detailed protocol for the determination of artesunate in human plasma using Artesunate-¹³C₄ as an internal standard.
Experimental
Materials and Reagents
-
Artesunate (Reference Standard)
-
Artesunate-¹³C₄ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes
Sample Preparation
A simple protein precipitation method is employed for the extraction of artesunate from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 4 µL of the internal standard working solution (Artesunate-¹³C₄ in plasma).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 RPM for 10 minutes.
-
Transfer 5 µL of the clear supernatant for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 column. The conditions provided are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Gradient | Isocratic at 70% B |
Mass Spectrometry
The mass spectrometer is operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) to detect artesunate and its internal standard.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Artesunate: m/z 402.2 → 285.1 (Ammonium Adduct) Artesunate-¹³C₄: m/z 406.2 → 289.1 (Ammonium Adduct) |
| Nebulizer Gas | 40.0 psi |
| Dry Gas | 8.0 L/min |
| Dry Temperature | 325 °C |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
Note: The m/z values for Artesunate-¹³C₄ are predicted based on the addition of four ¹³C atoms to the artesunate molecule. The exact mass and fragmentation pattern should be confirmed by direct infusion of the standard.
Results and Performance Characteristics
The following table summarizes the expected performance characteristics of the method, based on published data for similar assays.
| Parameter | Expected Performance |
| Linearity Range | 1 - 2,500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% (except at LLOQ, within ±20%) |
| Precision (CV%) | ≤15% (except at LLOQ, ≤20%) |
| Recovery | >85% |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: LC-MS/MS workflow for artesunate quantification.
Artesunate Metabolism Pathway
Caption: Metabolic pathway of artesunate.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of artesunate in human plasma. The use of Artesunate-¹³C₄ as an internal standard ensures data of high quality, suitable for demanding research applications such as clinical pharmacology and pharmacokinetic studies. The simple sample preparation procedure allows for high-throughput analysis.
References
- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Artesunate in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of Artesunate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Artesunate-¹³C₄, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Artesunate.
Introduction
Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly severe malaria.[1][2] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate quantification of Artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative LC-MS/MS assays as it compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a method for the quantification of Artesunate in human plasma using Artesunate-¹³C₄ as the internal standard.
Experimental
Materials and Reagents
-
Artesunate reference standard (≥98% purity)
-
Artesunate-¹³C₄ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Artesunate and Artesunate-¹³C₄ in methanol.
-
Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Artesunate-¹³C₄ (Internal Standard, IS) at a concentration of 100 ng/mL in the same diluent.
Sample Preparation Protocol
A protein precipitation method is utilized for the extraction of Artesunate from plasma.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Artesunate-¹³C₄ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Artesunate | 402.2 | 285.1 | 100 | 15 |
| Artesunate | 402.2 | 267.1 | 100 | 20 |
| Artesunate-¹³C₄ | 406.2 | 289.1 | 100 | 15 |
Note: The MRM transitions for Artesunate-¹³C₄ are proposed based on the fragmentation of the unlabeled compound and the likely incorporation of four ¹³C atoms in the succinate moiety. These transitions should be confirmed experimentally by infusing the Artesunate-¹³C₄ standard.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias, n=18) |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.5 |
| Low QC | 3 | 6.2 | 1.8 | 7.5 | 2.3 |
| Mid QC | 100 | 4.1 | -0.5 | 5.3 | 0.8 |
| High QC | 800 | 3.5 | 2.1 | 4.8 | 1.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.1 | 98.5 |
| High QC | 800 | 95.3 | 101.2 |
Workflow Diagram
Caption: Experimental workflow for the quantification of Artesunate in plasma.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Artesunate in human plasma. The use of a stable isotope-labeled internal standard, Artesunate-¹³C₄, ensures the accuracy and precision of the results by compensating for potential variability during sample processing and analysis. The simple protein precipitation protocol allows for high-throughput sample analysis, which is essential for studies with large sample numbers. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.
Conclusion
A detailed and validated LC-MS/MS method for the quantification of Artesunate in human plasma using Artesunate-¹³C₄ as an internal standard has been presented. This method is accurate, precise, and suitable for use in clinical and pharmacological research.
References
Application of Artesunate-¹³C₄ in Pharmacokinetic Studies of Artesunate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of uncomplicated and severe malaria. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA). Understanding the pharmacokinetic properties of artesunate and DHA is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled internal standards, such as Artesunate-¹³C₄, is the gold standard in bioanalytical methods for pharmacokinetic studies. This approach allows for precise and accurate quantification of the analyte by correcting for variability during sample preparation and analysis. This document provides a detailed overview of the application of Artesunate-¹³C₄ as an internal standard in the pharmacokinetic analysis of artesunate, including experimental protocols and data presentation.
Metabolic Pathway of Artesunate
Artesunate is rapidly and extensively converted to its biologically active metabolite, dihydroartemisinin (DHA), by esterases in the plasma and liver. DHA is then further metabolized, primarily through glucuronidation.
Application Notes: High-Throughput Bioanalytical Assay for Artesunate and Dihydroartemisinin in Human Plasma using Artesunate-¹³C₄ as an Internal Standard
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of intravenous artesunate in adults with uncomplicated falciparum malaria in Kenya: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artesunate-13C4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of stable isotope-labeled Artesunate, specifically Artesunate-¹³C₄, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of detailed protocols and quantitative data aims to facilitate the design and execution of robust experiments for researchers in the field of drug development.
Introduction to Artesunate Metabolism
Artesunate is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of severe malaria.[1][2] It is a prodrug that undergoes rapid and extensive metabolism in the body to its biologically active metabolite, dihydroartemisinin (DHA).[3][4][5] This metabolic conversion is primarily catalyzed by plasma esterases. DHA is then further metabolized, mainly through glucuronidation by UDP-glucuronosyltransferases (UGTs), to form dihydroartemisinin glucuronide (DHAG), which is subsequently eliminated. Understanding the metabolic fate of Artesunate is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
The use of stable isotope-labeled compounds, such as Artesunate-¹³C₄, is instrumental in drug metabolism studies. They serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision in measuring drug and metabolite concentrations in biological matrices.
Key Metabolic Pathway of Artesunate
The primary metabolic pathway of Artesunate involves a two-step process:
-
Hydrolysis: Artesunate is rapidly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).
-
Glucuronidation: DHA undergoes glucuronidation to form dihydroartemisinin glucuronide (DHAG) for excretion.
Caption: Metabolic pathway of Artesunate to its active metabolite DHA and subsequent glucuronidation.
Application of Artesunate-¹³C₄ in Quantitative Bioanalysis
Artesunate-¹³C₄ is an invaluable tool for the accurate quantification of Artesunate in biological samples. By incorporating a stable isotope label, the internal standard (Artesunate-¹³C₄) can be distinguished from the analyte (unlabeled Artesunate) by its mass-to-charge ratio (m/z) in a mass spectrometer, while exhibiting nearly identical physicochemical properties. This co-elution during chromatography and co-ionization in the mass spectrometer source minimizes variability from sample preparation and matrix effects, leading to highly reliable data.
Experimental Protocols
In Vitro Metabolism of Artesunate in Human Liver Microsomes
This protocol is designed to investigate the metabolic stability and metabolite formation of Artesunate in a controlled in vitro system.
Objective: To determine the rate of metabolism of Artesunate and identify the metabolites formed by human liver microsomes.
Materials:
-
Artesunate
-
Artesunate-¹³C₄ (for use as an internal standard during analysis)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
Protocol Workflow:
Caption: Workflow for the in vitro metabolism study of Artesunate.
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Artesunate: Monitor the specific parent-to-product ion transition.
-
Dihydroartemisinin (DHA): Monitor the specific parent-to-product ion transition.
-
Artesunate-¹³C₄: Monitor the corresponding mass-shifted transition.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Artesunate.
Objective: To determine the plasma concentration-time profile, and key pharmacokinetic parameters of Artesunate and its active metabolite DHA following intravenous administration in rats.
Materials:
-
Artesunate solution for injection
-
Artesunate-¹³C₄ (for internal standard)
-
Male Sprague-Dawley rats (cannulated)
-
Plasma collection tubes (with anticoagulant)
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges or 96-well plates
Protocol Workflow:
Caption: Workflow for an in vivo pharmacokinetic study of Artesunate.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Artesunate and its active metabolite, Dihydroartemisinin (DHA), from various studies.
Table 1: Pharmacokinetic Parameters of Artesunate Following Intravenous Administration in Humans
| Parameter | Value | Reference |
| Half-life (t½) | < 15 minutes | |
| Clearance (CL) | 2 - 3 L/kg/hr | |
| Volume of Distribution (Vd) | 0.1 - 0.3 L/kg | |
| Cmax | 3.3 µg/mL | |
| AUC | 0.7 µg*h/mL |
Table 2: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) Following Intravenous Artesunate Administration in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 30 - 60 minutes | |
| Clearance (CL) | 0.5 - 1.5 L/kg/hr | |
| Volume of Distribution (Vd) | 0.5 - 1.0 L/kg | |
| Cmax | 3.1 µg/mL | |
| AUC | 3.5 µg*h/mL | |
| Tmax | 0.5 - 15 minutes |
Table 3: LC-MS/MS Method Parameters for Quantification of Artesunate and Metabolites
| Parameter | Details | Reference |
| Sample Preparation | Solid-phase extraction (SPE) in 96-well plate format | |
| Chromatographic Column | Poroshell 120 EC-C18 (50*2.1 mm, 2.7 µm) | |
| Internal Standard | Stable isotope-labeled analogue of DHAG | |
| Linearity Range (Artesunate) | 1 - 2,500 nM (0.4 - 961.1 ng/mL) | |
| Linearity Range (DHA) | 165 - 16,500 nM (46.9 - 4,691.8 ng/mL) | |
| Linearity Range (DHAG) | 4 - 10,000 nM (1.8 - 4,604.7 ng/mL) | |
| Extraction Recovery | > 85% for all analytes |
Conclusion
The use of Artesunate-¹³C₄ as an internal standard is critical for the development of robust and reliable bioanalytical methods essential for characterizing the metabolism and pharmacokinetics of Artesunate. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own studies, contributing to a deeper understanding of this vital antimalarial drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Artesunate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Review of the clinical pharmacokinetics of artesunate and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for the Bioanalysis of Artesunate using a ¹³C₄-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Artesunate in biological matrices, primarily human plasma, utilizing a ¹³C₄-labeled Artesunate as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it corrects for variability during sample preparation and instrument analysis, ensuring the highest accuracy and precision.[1]
Introduction to Artesunate Bioanalysis
Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria. It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA). Accurate quantification of Artesunate and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Various analytical techniques have been employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to their high sensitivity and selectivity.
Sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The most common techniques for Artesunate and DHA extraction include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.
Sample Preparation Protocols
The following sections detail three common sample preparation protocols for the analysis of Artesunate using a ¹³C₄-labeled internal standard.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.
Experimental Protocol:
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of ¹³C₄-Artesunate internal standard working solution (concentration to be optimized based on the expected analyte concentration range). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition. Vortex for 30 seconds.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique generally provides a cleaner extract compared to protein precipitation.
Experimental Protocol:
-
Sample Thawing and Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
pH Adjustment (Optional): Adjust the plasma pH to acidic conditions (e.g., pH 3-4) with a small volume of a suitable acid (e.g., formic acid) to ensure Artesunate is in a non-ionized form, enhancing its extraction into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v)) to the sample.[3]
-
Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
Experimental Protocol:
-
Sample Thawing and Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Sample Pre-treatment: Dilute the plasma sample with an appropriate buffer (e.g., 200 µL of 4% phosphoric acid in water) to reduce viscosity and improve interaction with the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (or equivalent) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Artesunate and ¹³C₄-Artesunate with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of Artesunate using methods analogous to those described above. The use of a ¹³C₄-labeled internal standard is expected to provide similar or improved performance.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 90%[2][4] | 80 - 112% | > 85% |
| Matrix Effect | Moderate | Low to Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the bioanalysis of Artesunate from plasma samples.
Caption: Bioanalytical workflow for Artesunate quantification.
Artesunate Mechanism of Action
Artesunate exerts its anti-malarial and anti-cancer effects through multiple signaling pathways. The diagram below illustrates some of the key pathways affected by Artesunate.
Caption: Key signaling pathways modulated by Artesunate.
This document provides a comprehensive overview and practical protocols for the bioanalysis of Artesunate using a ¹³C₄-labeled internal standard. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the LC-MS/MS Detection of Artesunate and Artesunate-¹³C₄
This document provides detailed methodologies for the quantitative analysis of Artesunate and its stable isotope-labeled internal standard, Artesunate-¹³C₄, in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Artesunate is a semi-synthetic derivative of artemisinin, a potent antimalarial agent. It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA). Accurate quantification of Artesunate in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high sensitivity and selectivity for the determination of Artesunate and its metabolites. The use of a stable isotope-labeled internal standard, such as Artesunate-¹³C₄, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.
Experimental Protocols
Several methods for the extraction and analysis of Artesunate from plasma have been reported, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3] The choice of method depends on the desired sensitivity, sample throughput, and laboratory resources.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[1][4]
Protocol:
-
To 100 µL of plasma sample, add 4 µL of internal standard working solution (Artesunate-¹³C₄).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve sensitivity.
Protocol:
-
Condition an Oasis HLB µElution plate with methanol followed by water.
-
To 50 µL of plasma sample, add the internal standard (Artesunate-¹³C₄).
-
Load the sample onto the SPE plate.
-
Wash the wells with water and a weak organic solvent (e.g., 5% acetonitrile) to remove interferences.
-
Elute the analytes with a stronger organic solvent mixture (e.g., acetonitrile-methyl acetate 9:1).
-
The eluate can be directly injected into the LC-MS/MS system.
Liquid Chromatography Parameters
Chromatographic separation is typically achieved using a C18 reversed-phase column.
| Parameter | Value | Reference |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Isocratic at 50:50 (A:B) or a gradient elution | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 35 °C | |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | Optimized for analyte | |
| Cone Voltage | 12 V (Artesunate) | |
| Collision Gas | Argon | |
| Dwell Time | 0.2 seconds |
MRM Transitions:
The ammonium adducts [M+NH₄]⁺ are often monitored for Artesunate and its related compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Artesunate | 402.2 | 285.1, 267.1, 163.1 | |
| Artesunate-¹³C₄ | 406.2 | 289.1 (anticipated) | |
| Dihydroartemisinin (DHA) | 302.0 | 163.0 |
Note: The product ion for Artesunate-¹³C₄ is anticipated based on a +4 Da shift from the Artesunate product ion due to the four ¹³C atoms. This would need to be confirmed by direct infusion of the standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for the analysis of Artesunate.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Artesunate | Human Plasma | 1.23 | 1.23 - 1153 | > 0.999 | |
| Artesunate | Human Plasma | 5 | 5 - 1000 | > 0.99 | |
| Dihydroartemisinin | Human Plasma | 1 | 1 - 1000 | > 0.995 | |
| Dihydroartemisinin | Human Plasma | 1.52 | 1.52 - 1422 | > 0.999 |
Table 2: Accuracy, Precision, and Recovery
| Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Reference |
| Artesunate | Human Plasma | ±12.4 | ≤10.7 | ≥95 | |
| Dihydroartemisinin | Human Plasma | within 15% | within 15% | >85 |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Artesunate.
Caption: General workflow for Artesunate analysis.
Signaling Pathway (Metabolism)
Artesunate is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to its active metabolite, dihydroartemisinin (DHA), which is then further metabolized, primarily through glucuronidation.
Caption: Metabolic pathway of Artesunate.
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantitative Analysis using Artesunate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a comprehensive protocol for the preparation of a standard curve for the quantification of Artesunate using Artesunate-¹³C₄ as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a potent antimalarial agent. Accurate quantification of Artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. The use of a stable isotope-labeled internal standard, such as Artesunate-¹³C₄, is the gold standard for quantitative LC-MS/MS analysis. This method corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This protocol details the preparation of a standard curve for Artesunate quantification using Artesunate-¹³C₄ as the internal standard.
Materials and Reagents
-
Artesunate (MW: 384.42 g/mol )
-
Artesunate-¹³C₄ (MW: 388.39 g/mol )
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Ammonium acetate
-
Glacial acetic acid
-
Calibrated analytical balance
-
Calibrated pipettes
-
Volumetric flasks
-
Microcentrifuge tubes
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Artesunate Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Artesunate powder.
-
Dissolve the powder in a 10 mL volumetric flask with LC-MS/MS grade methanol.
-
Vortex until fully dissolved. This is your Artesunate Stock Solution .
-
-
Artesunate-¹³C₄ Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Artesunate-¹³C₄ powder.
-
Dissolve the powder in a 1 mL volumetric flask with LC-MS/MS grade methanol.
-
Vortex until fully dissolved. This is your Artesunate-¹³C₄ IS Stock Solution .
-
Protocol 2: Preparation of Working Solutions
-
Artesunate Working Solutions for Calibration Curve:
-
Perform serial dilutions of the Artesunate Stock Solution to prepare a series of working solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL. A suggested dilution series is provided in the table below.
-
-
Artesunate-¹³C₄ Internal Standard (IS) Working Solution (1000 ng/mL):
-
Dilute the Artesunate-¹³C₄ IS Stock Solution with methanol to a final concentration of 1000 ng/mL. This is your IS Working Solution .
-
Protocol 3: Preparation of Standard Curve Samples
-
To a set of microcentrifuge tubes, add a fixed volume of the IS Working Solution (e.g., 10 µL of 1000 ng/mL IS Working Solution to achieve a final concentration of 100 ng/mL in a 100 µL final sample volume).
-
Add appropriate volumes of the Artesunate Working Solutions to each tube to create a calibration curve with at least 6-8 non-zero points.
-
Add the biological matrix (e.g., plasma, serum) and the extraction solvent.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
Data Presentation
The following tables summarize the preparation of the calibration curve standards.
Table 1: Preparation of Artesunate Working Solutions for Calibration Curve
| Stock Solution Concentration (ng/mL) | Volume of Stock (µL) | Final Volume (µL) with Methanol | Final Working Solution Concentration (ng/mL) |
| 1,000,000 | 50 | 1000 | 50,000 |
| 50,000 | 100 | 1000 | 5,000 |
| 5,000 | 500 | 1000 | 2,500 |
| 2,500 | 400 | 1000 | 1,000 |
| 1,000 | 500 | 1000 | 500 |
| 500 | 500 | 1000 | 250 |
| 250 | 400 | 1000 | 100 |
| 100 | 500 | 1000 | 50 |
| 50 | 200 | 1000 | 10 |
Table 2: Example Standard Curve Concentrations and Expected Response
| Standard Curve Point | Artesunate Concentration (ng/mL) | Artesunate-¹³C₄ Concentration (ng/mL) | Expected Peak Area Ratio (Artesunate / Artesunate-¹³C₄) |
| 1 | 10 | 100 | To be determined experimentally |
| 2 | 50 | 100 | To be determined experimentally |
| 3 | 100 | 100 | To be determined experimentally |
| 4 | 250 | 100 | To be determined experimentally |
| 5 | 500 | 100 | To be determined experimentally |
| 6 | 1000 | 100 | To be determined experimentally |
| 7 | 2500 | 100 | To be determined experimentally |
| 8 | 5000 | 100 | To be determined experimentally |
LC-MS/MS Analysis
A validated LC-MS/MS method should be used for the analysis of Artesunate and Artesunate-¹³C₄. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium acetate with acetic acid.[1][2] The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both Artesunate and Artesunate-¹³C₄.
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of Artesunate to Artesunate-¹³C₄ against the corresponding concentration of the Artesunate standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentration of Artesunate in unknown samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for standard curve preparation.
Caption: Artesunate's inhibitory effects on signaling pathways.
References
Utilizing Artesunate-¹³C₄ for Metabolite Identification of Artesunate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of severe malaria. As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1][2][3] Understanding the complete metabolic fate of Artesunate is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope-labeled compounds, such as Artesunate-¹³C₄, in conjunction with high-resolution mass spectrometry, provides a powerful tool for the unambiguous identification and characterization of its metabolites. This application note provides detailed protocols for the utilization of Artesunate-¹³C₄ in metabolite identification studies.
The primary metabolic pathway of Artesunate involves its rapid conversion to DHA, which is subsequently glucuronidated by UDP-glucuronosyltransferases, primarily UGT1A9 and UGT2B7, to form DHA-glucuronide (DHAG).[2][3] While AS, DHA, and DHAG are the major known metabolites, the use of Artesunate-¹³C₄ can aid in the discovery of minor or novel metabolites by distinguishing drug-related compounds from the complex biological matrix.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines the incubation of Artesunate-¹³C₄ with human liver microsomes to identify metabolites formed through oxidative and conjugative pathways.
Materials:
-
Artesunate-¹³C₄
-
Unlabeled Artesunate (for comparison)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and either Artesunate-¹³C₄ or unlabeled Artesunate (final concentration 1 µM).
-
Initiation of Reaction: To initiate the reaction, add the NADPH regenerating system for oxidative metabolism or UDPGA for glucuronidation studies.
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
Reaction Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be a metabolite).
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
In Vivo Metabolism Study in a Rodent Model
This protocol describes a typical in vivo study to identify Artesunate metabolites in plasma.
Materials:
-
Artesunate-¹³C₄
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Anticoagulant (e.g., K₂EDTA)
-
Acetonitrile (ACN)
Procedure:
-
Dosing: Administer a single oral or intravenous dose of Artesunate-¹³C₄ to the rats.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Artesunate and its Metabolites
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Table 2: Predicted m/z Values for Artesunate-¹³C₄ and its Key Metabolites
| Compound | Molecular Formula | Unlabeled [M+H]⁺ | ¹³C₄-Labeled [M+H]⁺ |
| Artesunate (AS) | C₁₉H₂₈O₈ | 385.1806 | 389.2007 |
| Dihydroartemisinin (DHA) | C₁₅H₂₄O₅ | 285.1645 | 289.1846 |
| DHA-glucuronide (DHAG) | C₂₁H₃₂O₁₁ | 461.1966 | 465.2167 |
Visualization of Workflows and Pathways
References
Application Notes and Protocols for the Use of Stable Isotope-Labeled Standards in Clinical Trials
Introduction
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug concentrations and their metabolites in biological matrices is a critical aspect of clinical trials. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the quality and validity of bioanalytical data. A cornerstone of these guidelines, particularly for methods employing mass spectrometry, is the use of stable isotope-labeled internal standards (SIL-ISs).[1][2]
SIL-ISs are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the analyte of interest.[1] This structural similarity allows the SIL-IS to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[1][3] The harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation strongly recommends the use of a SIL-IS whenever possible for mass spectrometric detection.
These application notes provide a comprehensive overview of the regulatory guidelines, key validation parameters, and detailed experimental protocols for the successful implementation of SIL-ISs in clinical trials.
Regulatory Landscape and the Importance of SIL-IS
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose, ensuring the reliability of quantitative data from study samples. The use of a suitable internal standard is fundamental to achieving this objective. SIL-ISs are preferred because they co-elute with the analyte and experience nearly identical extraction recovery and matrix effects, which helps to correct for variations in sample preparation and analysis.
Key considerations for a SIL-IS include:
-
Isotopic Purity: The SIL-IS should have high isotopic purity, with minimal presence of the unlabeled analyte to avoid interference.
-
Label Stability: The isotopic label should be placed in a metabolically stable position within the molecule to prevent in-vivo conversion to the unlabeled analyte or exchange with the solvent. Deuterium labels, for instance, should not be placed on heteroatoms like oxygen or nitrogen where exchange can occur.
-
Mass Shift: A sufficient mass difference between the SIL-IS and the analyte is necessary to prevent cross-contribution to the mass spectrometry signals. A minimum mass shift of 3 Da is generally recommended for 13C and/or 15N labeled standards.
Bioanalytical Method Validation Using SIL-IS
A full validation of a bioanalytical method should be conducted when it is first established for the quantification of an analyte in clinical studies. The validation process involves assessing various parameters to ensure the method's performance. The following table summarizes the key validation parameters and their typical acceptance criteria as per the ICH M10 guideline.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity and Specificity | To ensure the method can differentiate the analyte and SIL-IS from endogenous matrix components and other potential interferences. | In at least 6 independent blank matrix sources, the response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the SIL-IS response. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A calibration curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels. At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, both should be within ±20%. |
| Matrix Effect | To evaluate the effect of the matrix on the ionization of the analyte and SIL-IS. | The IS-normalized matrix factor and its coefficient of variation should be assessed. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. This includes freeze-thaw, short-term (bench-top), and long-term stability. |
| Dilution Integrity | To demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with a blank matrix and accurately measured. | The accuracy and precision of the diluted QCs should be within ±15%. |
| Carry-over | To assess the impact of a preceding high-concentration sample on a subsequent low-concentration or blank sample. | The response in the blank sample following the ULOQ should not be more than 20% of the LLOQ response for the analyte and 5% for the IS. |
Experimental Protocols
The following are generalized protocols for key experiments in bioanalytical method validation using a SIL-IS with Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols should be adapted and optimized for the specific analyte and biological matrix.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the analyte and SIL-IS.
Materials:
-
Analyte reference standard with a Certificate of Analysis (CoA).
-
SIL-IS reference standard with a CoA.
-
High-purity organic solvent (e.g., methanol, acetonitrile).
-
Calibrated analytical balance and volumetric flasks.
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh an appropriate amount of the analyte and SIL-IS reference standards.
-
Dissolve each standard in a suitable organic solvent to prepare separate stock solutions of a known concentration (e.g., 1 mg/mL).
-
Store the stock solutions under appropriate conditions as specified in the CoA.
-
-
Working Solution Preparation:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.
-
Prepare working solutions for Quality Control (QC) samples from a separate stock solution of the analyte.
-
Prepare a working solution of the SIL-IS at a constant concentration that will be added to all samples.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Materials:
-
At least six different lots of the blank biological matrix from individual donors.
-
Analyte and SIL-IS working solutions.
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and SIL-IS into the mobile phase or an appropriate neat solution at low and high concentrations.
-
Set B: Extract the blank matrix from each of the six lots. Spike the post-extraction supernatant with the analyte and SIL-IS at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and SIL-IS for each lot of the matrix:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots.
Protocol 3: Assessment of Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different conditions.
Materials:
-
Blank biological matrix.
-
Analyte and SIL-IS working solutions.
-
Storage facilities at appropriate temperatures (e.g., -20°C or -80°C).
Procedure:
-
Prepare low and high concentration QC samples by spiking the analyte into the biological matrix.
-
Freeze-Thaw Stability:
-
Subject the QC samples to at least three freeze-thaw cycles. A freeze-thaw cycle typically consists of freezing the samples for at least 12 hours and then thawing them at room temperature.
-
Analyze the samples and compare the concentrations to freshly prepared QCs.
-
-
Short-Term (Bench-Top) Stability:
-
Keep the QC samples at room temperature for a duration that reflects the expected sample handling time in the laboratory.
-
Analyze the samples and compare the concentrations to freshly prepared QCs.
-
-
Long-Term Stability:
-
Store the QC samples at the intended storage temperature for a period equal to or longer than the duration of the clinical study.
-
Analyze the samples at various time points and compare the concentrations to freshly prepared QCs.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the use of SIL-IS in clinical trials.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Workflow of bioanalytical method validation under ICH M10 guidelines.
The use of stable isotope-labeled internal standards is a critical component of robust and compliant bioanalytical methods for clinical trials. Adherence to the principles outlined in the ICH M10 guideline and the implementation of rigorous experimental protocols are essential for generating high-quality, reliable data that will be accepted by regulatory authorities worldwide. By carefully selecting and validating the SIL-IS and the overall bioanalytical method, researchers can ensure the integrity of their clinical trial data and contribute to the successful development of new therapies.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity with Artesunate-13C4 in mass spectrometry
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of Artesunate-13C4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly poor signal intensity, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of this compound?
Poor signal intensity for this compound can stem from several factors. The most common are:
-
Analyte Instability: Artesunate is known to be unstable in certain solvents and at elevated temperatures, leading to its degradation into other compounds like dihydroartemisinin (DHA) and artemether (ARTM).[1][2] This breakdown reduces the concentration of the target analyte.
-
Suboptimal Ionization: Artesunate and its derivatives often ionize more efficiently as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts rather than protonated molecules ([M+H]⁺) in positive ion electrospray ionization (ESI).[3][4][5] Using the incorrect precursor ion for detection will result in a weak signal.
-
Matrix Effects: Components from the sample matrix (e.g., plasma, tissue homogenate) can co-elute with this compound and suppress its ionization, leading to a significantly lower signal.
-
Incorrect Mass Spectrometer Settings: Improper tuning and calibration of the instrument, or suboptimal ion source parameters (e.g., temperatures, gas flows, voltages), can drastically affect signal intensity.
-
Sample Preparation Issues: Inefficient extraction or inadequate cleanup of the sample can lead to both low recovery of the analyte and significant matrix effects.
Q2: How can I determine if my this compound is degrading during sample preparation or analysis?
To check for degradation, you can monitor for the appearance of its major degradants, dihydroartemisinin (DHA) and artemether (ARTM). You can do this by:
-
Including Degradants in Your Analysis: Add the mass transitions for DHA and ARTM to your acquisition method and look for their peaks in your chromatograms.
-
Time-Course Stability Study: Analyze your samples immediately after preparation and then again after they have been sitting in the autosampler for several hours. A decrease in the this compound peak area and a corresponding increase in the degradant peak areas would indicate instability.
-
Temperature Control: Ensure your samples are kept at a low temperature (e.g., 4°C) in the autosampler to minimize degradation. Studies have shown that the rate of breakdown increases with temperature.
Q3: Which ionization mode and precursor ion should I be using for this compound?
For electrospray ionization (ESI), the positive ion mode is typically used. While protonated molecules can be observed, Artesunate often forms more stable and abundant adducts. It is highly recommended to screen for the following precursor ions:
-
[M+NH₄]⁺: Ammonium adduct. This is often the most abundant ion, especially when ammonium acetate or ammonium formate is used as a mobile phase additive.
-
[M+Na]⁺: Sodium adduct. This adduct is common, especially if there are trace amounts of sodium in the sample or mobile phase.
Atmospheric Pressure Chemical Ionization (APCI) in positive mode can also be a viable and sometimes more sensitive alternative to ESI for Artesunate analysis.
Q4: What can I do to mitigate matrix effects?
If you suspect matrix effects are suppressing your signal, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to better separate this compound from co-eluting matrix components. This could involve trying a different column, altering the mobile phase composition, or modifying the gradient profile.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Analyte Instability
This guide provides a systematic approach to identifying and mitigating the degradation of this compound.
Experimental Protocol: Autosampler Stability Assessment
-
Sample Preparation: Prepare a set of quality control (QC) samples at a known concentration of this compound in the same matrix as your study samples.
-
Initial Analysis (T=0): Immediately after preparation, inject a subset of the QC samples and acquire the data. This will serve as your baseline.
-
Incubation: Leave the remaining QC samples in the autosampler, maintained at a controlled temperature (e.g., 4°C or 10°C).
-
Time-Point Analysis: Inject the QC samples at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the peak area of this compound at each time point to the baseline (T=0). Also, monitor the peak areas of potential degradants like DHA. A significant decrease in the this compound signal over time indicates instability.
Troubleshooting Flowchart for Analyte Instability
Caption: A flowchart to diagnose and resolve this compound instability.
Guide 2: Optimizing Mass Spectrometry Parameters
This guide outlines the steps to ensure your mass spectrometer is properly configured for this compound analysis.
Experimental Protocol: Ionization and Fragmentation Optimization
-
Prepare a Standard Solution: Make a solution of this compound (e.g., 100 ng/mL) in a clean solvent mixture that mimics your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 5 mM ammonium acetate).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.
-
Optimize Ion Source Parameters: While infusing, adjust the ion source parameters to maximize the signal of the target precursor ion. These parameters include:
-
Nebulizer gas pressure
-
Drying gas flow and temperature
-
Capillary voltage
-
-
Identify Best Precursor Ion: In full scan mode, identify the most abundant ion for this compound. Check for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
-
Optimize Fragmentation (for MS/MS): If using tandem mass spectrometry, select the most abundant precursor ion and perform a product ion scan. Vary the collision energy to find the optimal setting that produces stable and intense fragment ions for quantification.
Quantitative Data Summary: Common Adducts and Fragments
| Compound | Precursor Ion (m/z) | Common Fragment Ions (m/z) | Ionization Mode | Reference |
| Artesunate | [M+NH₄]⁺ (402) | 285, 267, 249 | Positive ESI | |
| Artesunate | [M+Na]⁺ (407) | 285, 267 | Positive ESI | |
| Dihydroartemisinin | [M+NH₄]⁺ (302) | 285, 267 | Positive ESI |
Diagram: MS Optimization Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 4. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in the quantification of Artesunate with a labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Artesunate and its active metabolite, Dihydroartemisinin (DHA), using labeled internal standards with LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow.
Question: I am observing significant signal suppression for Artesunate in my plasma samples. How can I confirm that this is due to matrix effects?
Answer:
Signal suppression in LC-MS/MS analysis is often caused by matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest. A common method to confirm matrix effects is the post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Artesunate
-
Extracted blank plasma samples (prepared using your current extraction method)
Procedure:
-
Analyte Infusion: Infuse a standard solution of Artesunate at a constant flow rate directly into the mass spectrometer's ion source, bypassing the LC column. This is typically done by connecting the syringe pump to the MS inlet via a T-connector placed after the analytical column. This will establish a stable baseline signal for Artesunate.
-
Blank Matrix Injection: While continuously infusing the Artesunate solution, inject an extracted blank matrix sample onto the LC column.
-
Signal Monitoring: Monitor the Artesunate signal (ion current) throughout the chromatographic run.
-
Interpretation: A significant drop or fluctuation in the stable baseline at specific retention times indicates the elution of matrix components that are causing ion suppression. If the drop coincides with the retention time of Artesunate in your standard method, it confirms that matrix effects are impacting your quantification.
Question: My data shows poor reproducibility and accuracy. Could this be related to my choice of internal standard?
Answer:
Yes, the choice of internal standard (IS) is critical for achieving accurate and reproducible results, especially when significant matrix effects are present. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects.[2] If you are using a structural analog, it may not adequately compensate for the variability introduced by the matrix.
Key Considerations for Internal Standards:
-
Co-elution: The IS should have a retention time very close to the analyte.
-
Similar Ionization Efficiency: The IS and analyte should respond similarly to changes in ion source conditions.
-
Label Stability: For SIL-IS, the isotopic labels must be stable and not exchange with protons from the solvent or matrix.
-
Purity: The SIL-IS should be free from unlabeled analyte to avoid interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing Artesunate in plasma?
A1: For plasma and serum samples, phospholipids are a primary cause of matrix-induced ion suppression. These molecules are abundant in cell membranes and can be co-extracted with Artesunate, particularly with simple sample preparation methods like protein precipitation. They can co-elute with the analyte, suppress its ionization, and contaminate the mass spectrometer source.
Q2: How can I minimize matrix effects during sample preparation?
A2: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Here are some common techniques, from simplest to most effective at removing matrix components:
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant amounts of phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): A highly effective technique for producing clean extracts. SPE cartridges can be chosen to selectively bind the analyte while allowing matrix components to be washed away, or vice-versa. Specialized SPE phases, such as those that target phospholipid removal, are also available.
Q3: How do I quantitatively assess the matrix effect for Artesunate?
A3: A quantitative assessment of the matrix effect is a critical component of bioanalytical method validation. This is typically done by calculating the Matrix Factor (MF).
Experimental Protocol: Quantitative Matrix Effect Assessment
Objective: To quantify the impact of the matrix on the analyte signal.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Artesunate) and the internal standard into the final elution solvent at low, medium, and high concentrations corresponding to your quality control (QC) samples.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and IS into the extracted matrix at the same low, medium, and high concentrations as Set A.
-
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the MF using the following formula for each concentration level: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
To assess how well the IS compensates for the matrix effect, calculate the IS-normalized MF: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, demonstrating that the IS effectively tracks and corrects for the matrix-induced variability.
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from published studies on Artesunate quantification.
Table 1: Recovery of Artesunate and Dihydroartemisinin (DHA) from Plasma
| Analyte | Concentration (ng/mL) | Extraction Method | Mean Recovery (%) | Reference |
| Artesunate | 19.25, 192.5, 1155 | Protein Precipitation | 95 - 98 | |
| DHA | 21.32, 213.2, 1421.6 | Protein Precipitation | 95 - 115 | |
| Artesunate | 100, 200, 400, 800 | Liquid-Liquid Extraction | 89 - 108 | |
| DHA | 100, 200, 400, 800 | Liquid-Liquid Extraction | 80 - 112 | |
| Artesunate | 1, 100, 500 | Solid-Phase Extraction | 91.05 - 95.87 | |
| DHA | 1, 100, 500 | Solid-Phase Extraction | 95.12 - 98.56 |
Table 2: Matrix Effect for Artesunate and Dihydroartemisinin (DHA) in Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Artesunate | 1, 100, 500 | 91.0 - 96.0 | |
| DHA | 1, 100, 500 | 95.0 - 98.0 | |
| Dihydroartemisinin | Not Specified | < 15 |
Note: Matrix effect is often presented as (Peak Response in Presence of Matrix / Peak Response in Neat Solution) * 100. A value close to 100% indicates minimal matrix effect.
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Logic diagram for quantitative matrix effect assessment.
References
How to assess and correct for isotopic back-exchange in deuterated standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and correcting for isotopic back-exchange in deuterated standards. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for my deuterated standards?
Isotopic back-exchange is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a significant concern in analytical methods like mass spectrometry because it alters the mass of the internal standard. The loss of deuterium can lead to inaccurate quantification, typically causing an underestimation of the internal standard's concentration and consequently an overestimation of the analyte's concentration. In severe cases, it can lead to the internal standard being misidentified as the unlabeled analyte.[2]
Q2: What are the primary factors that promote unwanted isotopic back-exchange?
Several factors can influence the rate and extent of isotopic back-exchange:
-
pH: The rate of exchange is highly dependent on pH. It is slowest at a pH of approximately 2.5 and increases significantly in basic conditions.[3]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[3]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. Aprotic solvents (e.g., acetonitrile) are less likely to cause back-exchange.[4]
-
Location of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions.
-
Matrix Components: Components within a biological matrix can sometimes catalyze the exchange process.
-
LC System Conditions: Residual acidic or basic components in the liquid chromatography system can catalyze back-exchange.
Q3: How can I minimize isotopic back-exchange during my experiments?
To minimize back-exchange, consider the following strategies:
-
Optimize pH: Maintain a low pH (around 2.5) during sample processing and chromatographic separation, if compatible with your analyte's stability.
-
Control Temperature: Keep samples at low temperatures (e.g., 0-4 °C) throughout the experimental workflow, including in the autosampler.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for sample storage and preparation.
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent by performing sample preparation and analysis as quickly as possible.
-
Choose Stable Labeling Positions: Select deuterated standards where the deuterium atoms are on chemically stable, non-exchangeable positions.
Q4: What is a maximally deuterated (maxD) standard and how is it used for correction?
A maximally deuterated (maxD) standard is a control sample where the protein or molecule of interest has been deuterated to the highest possible extent. This is typically achieved by denaturing the protein to expose all exchangeable sites to a D₂O-rich buffer. By analyzing the maxD standard under the same experimental conditions as the samples, the level of back-exchange for each peptide or analyte can be measured. This information is then used to apply a correction factor to the experimental data, allowing for a more accurate determination of the absolute deuterium incorporation.
Troubleshooting Guides
Issue 1: The signal of my deuterated internal standard is decreasing over the course of an analytical run.
-
Possible Cause: Isotopic back-exchange is occurring in the autosampler. The standard may be exchanging with residual protons in the sample matrix or solvent over time.
-
Troubleshooting Steps:
-
Assess Autosampler Stability: Prepare a set of quality control (QC) samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature. A significant decrease in the internal standard peak area over time indicates instability.
-
Lower Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4 °C) to slow down the exchange reaction.
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.
-
Issue 2: I am observing poor accuracy and precision in my quantitative assay.
-
Possible Cause: Unrecognized isotopic exchange is leading to biased results.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a comprehensive stability study of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If this is not feasible, select a deuterated standard where the labels are on non-exchangeable positions.
-
Optimize Sample Preparation: Modify your sample preparation procedure to minimize exposure to conditions that promote exchange (e.g., high pH, elevated temperature).
-
Issue 3: I see a peak for the unlabeled analyte in my deuterated internal standard solution.
-
Possible Cause 1: Isotopic impurity of the standard. The standard may contain a significant amount of the non-deuterated isotopologue from its synthesis.
-
Troubleshooting:
-
Consult the certificate of analysis for the isotopic purity of the standard.
-
Analyze the standard by itself to confirm its isotopic distribution. If the impurity is significant, contact the supplier for a higher purity batch.
-
-
-
Possible Cause 2: In-source fragmentation of the deuterated standard. The deuterated standard may be losing a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
-
Troubleshooting: Optimize mass spectrometer source parameters such as collision energy and cone voltage to minimize in-source fragmentation.
-
-
Possible Cause 3: Back-exchange has occurred during storage or sample preparation.
-
Troubleshooting: Review your storage and handling procedures. Prepare fresh working solutions and re-analyze.
-
Quantitative Data on Back-Exchange
The extent of back-exchange is highly dependent on the specific experimental conditions. The following tables provide illustrative data on the impact of various factors on deuterium retention.
Table 1: Effect of Temperature and pH on Back-Exchange
| Parameter | Condition | Average Back-Exchange |
| Temperature | Standard Quench and LC-MS (0-4°C) | 25-45% |
| Elevated Temperature (e.g., Room Temp) | Can be significantly higher | |
| pH | pH 2.5 | Minimal Exchange |
| Neutral pH | Moderate Exchange | |
| Basic pH | Rapid Exchange |
This data is generalized from typical HDX-MS experiments and the actual back-exchange will be compound-specific.
Table 2: Example of Back-Exchange Levels for Different Peptides
| Peptide Sequence | Average Back-Exchange (%) |
| Peptide A (Hydrophobic) | 15-25% |
| Peptide B (Hydrophilic) | 30-50% |
| Peptide C (Contains Proline) | 10-20% |
Note: Back-exchange is sequence-dependent. Peptides with more exposed and labile amide hydrogens will exhibit higher rates of back-exchange.
Experimental Protocols
Protocol 1: Performing a Stability Study to Assess Back-Exchange
Objective: To determine the stability of a deuterated internal standard under specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Also, prepare a T=0 sample of the IS in the final sample solvent.
-
Incubated Samples: Spike the IS into both the blank matrix and the final sample solvent. Incubate these samples at the temperatures and for the time periods that reflect your typical experimental conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Protocol 2: Preparation of a Maximally Deuterated (maxD) Protein Standard
Objective: To prepare a fully deuterated protein standard to be used as a control for back-exchange correction in HDX-MS experiments.
Materials:
-
Protein of interest
-
Denaturation buffer (e.g., 6M Guanidine-DCl in D₂O)
-
D₂O-based labeling buffer (same composition as the experimental labeling buffer)
-
Quench buffer (e.g., 0.1% formic acid, pH 2.5)
-
Heating block or water bath
Methodology:
-
Denaturation: Dissolve the protein in the denaturation buffer. Heat the sample at an elevated temperature (e.g., 60-90°C) for a sufficient time (e.g., 5-30 minutes) to fully denature the protein.
-
Deuteration: Add the D₂O-based labeling buffer to the denatured protein. Incubate at a controlled temperature (e.g., 37-50°C) for a period that allows for maximal deuterium exchange (e.g., 10 minutes to 24 hours, protein-dependent).
-
Quenching and Analysis:
-
Place the sample on an ice bath to cool to 0°C.
-
Add pre-chilled quench buffer to stop the exchange reaction.
-
The maximally deuterated standard is now ready for LC-MS analysis alongside the experimental samples.
-
Protocol 3: Calculating the Percentage of Back-Exchange
Objective: To calculate the percentage of back-exchange for a given peptide using a maximally deuterated standard.
Procedure:
-
Determine the Theoretical Maximum Deuteration (D_max):
-
For a given peptide sequence, count the number of exchangeable amide hydrogens. This is equal to the number of amino acids minus the number of prolines, and minus one for the N-terminal amino acid.
-
-
Measure the Experimental Deuterium Uptake (D_exp):
-
Analyze the maximally deuterated standard by LC-MS.
-
Determine the mass of the deuterated peptide from its mass spectrum.
-
Calculate the experimental deuterium uptake by subtracting the mass of the undeuterated peptide.
-
-
Calculate the Percentage of Back-Exchange:
-
Use the following formula: % Back-Exchange = (1 - (D_exp / D_max)) * 100
-
Visualizations
Caption: A workflow for assessing, correcting, and mitigating isotopic back-exchange.
Caption: A troubleshooting workflow for issues with deuterated standards.
Implications in Drug Development and Pharmacokinetics
In drug development, deuterium-labeled compounds are not only used as internal standards but are also developed as new chemical entities. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium. This can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.
Key Considerations:
-
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, increased exposure (AUC), and lower peak concentrations (Cmax), potentially allowing for less frequent dosing and a better safety profile.
-
Altered Metabolic Pathways: Deuteration can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites.
-
Potential for In Vivo Back-Exchange: While the carbon-deuterium bond is generally stable in vivo, the potential for back-exchange, particularly for deuterated drugs with labile deuterium atoms, should be considered during development. However, for most deuterated drugs where deuterium is placed on carbon atoms, significant in vivo back-exchange is not a common issue. The primary concern remains the analytical assessment during bioanalysis.
-
Regulatory Precedent: Deutetrabenazine is an example of an FDA-approved deuterated drug, demonstrating the viability of this approach in drug development.
When using deuterated compounds as drug candidates, it is crucial to use a different, stable isotope-labeled (e.g., ¹³C or ¹⁵N) analog as the internal standard in pharmacokinetic studies to avoid any potential analytical interferences.
References
Technical Support Center: Optimizing Chromatographic Separation of Artesunate and its ¹³C₄-Labeled Analog
Welcome to the technical support center for the chromatographic separation of Artesunate and its ¹³C₄-labeled analog. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the chromatographic separation of Artesunate and its ¹³C₄-labeled analog.
Issue 1: Co-elution or Poor Resolution of Artesunate and ¹³C₄-Artesunate Peaks
Initial Checks:
-
Confirm System Suitability: Ensure your chromatography system meets the required performance criteria (e.g., plate count, tailing factor) using a standard compound before analyzing your samples.
-
Verify Standard Purity: Confirm the purity of both the Artesunate and the ¹³C₄-Artesunate standards.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Mobile Phase Composition | 1. Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase. A weaker mobile phase will increase retention times and may improve the separation between the two closely eluting compounds. 2. Adjust the pH of the aqueous portion of the mobile phase. For ionizable compounds, a change in pH can alter selectivity. Ensure the pH is at least 2 units away from the pKa of Artesunate. 3. Introduce a different organic modifier. If using acetonitrile, consider switching to methanol or a combination of both. The change in solvent can alter the selectivity of the separation. | Improved resolution between the Artesunate and ¹³C₄-Artesunate peaks. |
| Suboptimal Column Temperature | 1. Decrease the column temperature. Lowering the temperature can increase retention and sometimes enhance the subtle differences in interaction between the isotopologues and the stationary phase, leading to better resolution.[1][2][3][4] 2. Ensure consistent temperature control. Fluctuations in temperature can lead to retention time shifts and inconsistent resolution. | Increased retention times and potentially improved peak separation. |
| Inappropriate Stationary Phase | 1. Switch to a column with a different chemistry. If using a standard C18 column, consider a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column. Different stationary phases offer different selectivities. 2. Use a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm). Smaller particles provide higher efficiency and can improve the resolution of closely eluting peaks. | Altered elution order or improved separation due to different analyte-stationary phase interactions. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. | Increased analysis time but potentially better separation. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Initial Checks:
-
Inspect for System Leaks: Ensure all fittings are secure.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Secondary Interactions with Stationary Phase | 1. Modify the mobile phase pH. This can suppress the ionization of silanol groups on the silica-based stationary phase, reducing tailing for basic compounds. 2. Add a competing base to the mobile phase (for basic analytes). For example, a small amount of triethylamine. | Symmetrical peak shape. | | Column Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. | | Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. | Improved peak shape. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Artesunate from its ¹³C₄-labeled analog?
A1: Isotopically labeled analogs are chemically identical to their unlabeled counterparts. The separation is based on the subtle differences in physicochemical properties arising from the mass difference. ¹³C is slightly more electron-withdrawing than ¹²C, which can lead to minor differences in polarity and, consequently, very small differences in retention time on a chromatographic column. Achieving baseline separation requires a highly efficient and selective chromatographic system.
Q2: What are the typical starting conditions for separating Artesunate and its ¹³C₄-labeled analog?
A2: While the optimal conditions will vary depending on the specific column and instrumentation, a good starting point for method development would be a reversed-phase separation on a C18 column.
| Parameter | Typical Starting Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | Mass Spectrometry (MS) |
Q3: Can I use UV detection for this separation?
A3: While Artesunate has a weak UV chromophore, UV detection is possible, typically at low wavelengths like 210-220 nm.[5] However, for quantitative analysis, especially in biological matrices, Mass Spectrometry (MS) is the preferred detection method due to its superior sensitivity and selectivity. MS can easily distinguish between Artesunate and its ¹³C₄-labeled analog based on their different mass-to-charge ratios (m/z).
Q4: How does temperature affect the separation of isotopologues?
A4: Temperature can have a significant impact on the separation of isotopologues. Generally, lower temperatures increase retention times and can enhance the small differences in intermolecular interactions between the isotopologues and the stationary phase, often leading to improved resolution. However, the optimal temperature should be determined empirically for each specific method.
Q5: What is the role of the internal standard in this analysis?
A5: The ¹³C₄-labeled Artesunate serves as an ideal internal standard. Since it has the same chemical properties as Artesunate, it will behave similarly during sample preparation (e.g., extraction) and chromatographic analysis. This helps to correct for any variations in sample recovery and matrix effects, leading to more accurate and precise quantification of Artesunate.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of Artesunate using ¹³C₄-Artesunate as an Internal Standard
1. Sample Preparation (Plasma)
- To 100 µL of plasma sample, add 10 µL of the ¹³C₄-Artesunate internal standard working solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions
- Column: C18, 50 x 2.1 mm, 1.7 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C
- Injection Volume: 5 µL
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 30 | | 5.0 | 80 | | 5.1 | 95 | | 6.0 | 95 | | 6.1 | 30 | | 8.0 | 30 |
3. Mass Spectrometry Conditions (Triple Quadrupole)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Artesunate: [Precursor Ion] -> [Product Ion]
- ¹³C₄-Artesunate: [Precursor Ion + 4] -> [Product Ion]
- Note: Specific ion transitions should be optimized for the instrument being used.
Visualizations
Caption: Troubleshooting workflow for poor resolution.
Caption: Logical flow for method development.
References
Technical Support Center: Synthesis of High-Purity Artesunate-¹³C₄
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity, isotopically labeled Artesunate-¹³C₄.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Artesunate-¹³C₄?
A1: The synthesis of Artesunate-¹³C₄ follows the established two-step method for unlabeled Artesunate.[1] The process involves:
-
Reduction of Artemisinin: Artemisinin is reduced to Dihydroartemisinin (DHA).
-
Esterification: The resulting Dihydroartemisinin is esterified with ¹³C₄-labeled succinic anhydride.[1]
Q2: Where is the ¹³C₄ label incorporated in the Artesunate molecule?
A2: The four ¹³C atoms are located in the succinate moiety of the Artesunate molecule, originating from the use of ¹³C₄-succinic anhydride in the esterification step.
Q3: What are the primary challenges in synthesizing high-purity Artesunate-¹³C₄?
A3: The main challenges include:
-
Incomplete reaction: Ensuring the esterification reaction goes to completion to minimize residual Dihydroartemisinin.
-
Side reactions: Preventing the degradation of Dihydroartemisinin, which is unstable in strongly basic or acidic conditions.
-
Purification: Effectively removing unreacted starting materials, particularly the excess ¹³C₄-succinic anhydride and the resulting ¹³C₄-succinic acid, as well as any side products.
-
Handling labeled reagents: ¹³C₄-succinic anhydride is expensive, so maximizing its incorporation and the overall yield is crucial.
Q4: What are the common impurities found in the final Artesunate-¹³C₄ product?
A4: Common impurities can include:
-
Dihydroartemisinin (DHA): Unreacted starting material from the esterification step.
-
¹³C₄-Succinic acid: Formed from the hydrolysis of ¹³C₄-succinic anhydride.
-
Artemisinin: Incomplete reduction in the first step.
-
Degradation products: Resulting from the instability of the peroxide bridge in Artesunate under certain conditions.
Q5: Which analytical techniques are recommended for purity assessment?
A5: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying the purity of Artesunate and detecting impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final labeled product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the ¹³C labels.
-
Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring.[2]
Troubleshooting Guides
Issue 1: Low Yield of Artesunate-¹³C₄
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the molar ratio of ¹³C₄-succinic anhydride to Dihydroartemisinin is optimized (a slight excess of the anhydride is typically used).[1] - Extend the reaction time and monitor progress by TLC. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Degradation of Dihydroartemisinin (DHA) | - Maintain the reaction temperature as specified in the protocol (typically ambient temperature). - Use a mild base like triethylamine (Et₃N) instead of stronger bases. - Avoid acidic conditions during workup until the final pH adjustment step. |
| Loss of product during workup and purification | - Minimize the number of extraction and transfer steps. - Optimize the crystallization procedure (solvent system, temperature, and cooling rate) to maximize recovery. |
| Moisture in reagents or solvents | - Use anhydrous solvents and reagents. Moisture can hydrolyze the ¹³C₄-succinic anhydride. |
Issue 2: Low Purity of Artesunate-¹³C₄ (Presence of Impurities)
| Impurity Detected | Possible Cause | Suggested Solution |
| High levels of residual Dihydroartemisinin (DHA) | Incomplete esterification. | - Increase the molar equivalent of ¹³C₄-succinic anhydride. - Increase reaction time. - Ensure the catalyst (e.g., DMAP or imidazole, if used) is active. |
| Presence of ¹³C₄-Succinic Acid | Hydrolysis of ¹³C₄-succinic anhydride. | - Use anhydrous reaction conditions. - During workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Unidentified peaks in HPLC | Side reactions or impurities in starting materials. | - Check the purity of the starting Dihydroartemisinin and ¹³C₄-succinic anhydride. - Optimize reaction conditions (temperature, base) to minimize side product formation. - Employ preparative HPLC for purification if crystallization is insufficient. |
Experimental Protocols
Protocol 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
This protocol is adapted from established methods for the synthesis of unlabeled DHA.
Materials:
-
Artemisinin
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Acetic acid (30% in MeOH) or Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend Artemisinin (e.g., 10.0 g) in anhydrous MeOH in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add NaBH₄ (e.g., 2.5 equivalents) in small portions over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture vigorously for approximately 1 hour, monitoring the consumption of Artemisinin by TLC.
-
Neutralize the reaction mixture to pH 5-6 with 30% acetic acid in MeOH.
-
Remove the solvent under reduced pressure.
-
Extract the white residue multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield DHA as a white crystalline powder. This product is typically used in the next step without further purification.
Protocol 2: Esterification of Dihydroartemisinin with ¹³C₄-Succinic Anhydride
This protocol is an adaptation of a scalable synthesis method for unlabeled Artesunate and should be optimized for smaller-scale synthesis with the labeled reagent to maximize yield.
Materials:
-
Dihydroartemisinin (DHA)
-
¹³C₄-Succinic anhydride (commercially available with ≥98% chemical purity and 99 atom % ¹³C)
-
Isopropyl acetate, anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Sulfuric acid (2 N)
-
Water
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Argon), dissolve ¹³C₄-succinic anhydride (e.g., 1.4 equivalents) in anhydrous isopropyl acetate.
-
Add anhydrous triethylamine (e.g., 0.6 equivalents).
-
To this solution, add Dihydroartemisinin (1.0 equivalent) portion-wise over 30 minutes.
-
Stir the mixture at ambient temperature for approximately 4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Adjust the pH to 5 with 2 N sulfuric acid.
-
Separate the organic layer and extract the aqueous layer thoroughly with isopropyl acetate.
-
Combine the organic layers, wash with water, and then concentrate under reduced pressure to obtain crude Artesunate-¹³C₄.
Protocol 3: Purification of Artesunate-¹³C₄ by Crystallization
This is a general crystallization protocol that may need optimization.
Materials:
-
Crude Artesunate-¹³C₄
-
Methanol
-
Petroleum ether or Water
Procedure:
-
Dissolve the crude Artesunate-¹³C₄ in a minimal amount of methanol at room temperature until the solution is clear.
-
Slowly add petroleum ether or water dropwise while stirring until precipitation begins.
-
Continue stirring until all the product has crystallized.
-
Filter the white crystalline solid, wash with a cold mixture of the crystallization solvents, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for Artesunate Synthesis
| Parameter | Reduction Step | Esterification Step |
| Key Reagents | Artemisinin, NaBH₄ | Dihydroartemisinin, Succinic Anhydride |
| Solvent | Methanol | Isopropyl Acetate or Ethyl Acetate |
| Base | - | Triethylamine |
| Temperature | 0-5 °C | Ambient Temperature |
| Typical Yield | >95% | >90% |
| Purity (after crystallization) | >98% | >99% |
Note: Yields for the ¹³C₄-labeled synthesis may vary and should be carefully optimized to conserve the expensive labeled reagent.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for high-purity Artesunate-¹³C₄.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Potential Impurity Sources
Caption: Pathways for the formation of common impurities.
References
Navigating the Labyrinth of Artesunate-¹³C₄ Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Artesunate-¹³C₄ in biological matrices is pivotal for pharmacokinetic and drug metabolism studies. However, its inherent instability can pose significant challenges, leading to variable and unreliable data. This technical support center provides a comprehensive guide to understanding and mitigating stability issues of Artesunate-¹³C₄ in plasma, blood, and tissue homogenates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bioanalysis of Artesunate-¹³C₄.
Question: My Artesunate-¹³C₄ concentrations are consistently lower than expected in plasma samples. What could be the cause?
Answer: This is a frequent issue primarily due to the rapid enzymatic hydrolysis of Artesunate-¹³C₄ to its active metabolite, Dihydroartemisinin (DHA).[1] Plasma esterases are highly efficient at this conversion.[1]
-
Troubleshooting Steps:
-
Anticoagulant Choice: Ensure you are using collection tubes containing fluoride, such as sodium fluoride/potassium oxalate. Fluoride is an esterase inhibitor and significantly reduces the ex vivo degradation of Artesunate-¹³C₄.
-
Sample Processing Temperature: Process blood samples on ice immediately after collection to minimize enzymatic activity. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.
-
Storage Conditions: Store plasma samples at or below -80°C immediately after processing. Avoid repeated freeze-thaw cycles.
-
Question: I am observing significant degradation of Artesunate-¹³C₄ even with the use of fluoride tubes and cold chain handling. What else could be contributing to this instability?
Answer: While enzymatic degradation is the primary concern, other factors can influence stability:
-
pH of the Matrix: Artesunate is more stable in slightly acidic to neutral pH.[2] Significant deviations in the sample pH could accelerate degradation.
-
Hemolysis: The presence of heme from hemolyzed red blood cells can contribute to the degradation of artemisinin compounds.[2] Visually inspect your plasma for any signs of hemolysis.
-
Contamination: Ensure all labware is clean and free of any contaminants that could alter the pH or introduce catalytic substances.
Question: What is the expected stability of Artesunate-¹³C₄ in whole blood?
Answer: Artesunate-¹³C₄ is generally less stable in whole blood compared to plasma due to the presence of esterases within red blood cells. If your assay requires whole blood, it is crucial to process the samples as rapidly as possible after collection and to use an effective esterase inhibitor.
Question: I am working with tissue homogenates (e.g., liver) and experiencing very low recovery of Artesunate-¹³C₄. Why is this happening and how can I improve it?
Answer: Tissue homogenates, especially from organs rich in metabolic enzymes like the liver, present a significant challenge for Artesunate-¹³C₄ stability. The high concentration of tissue esterases leads to extremely rapid hydrolysis.
-
Troubleshooting and Optimization Strategies:
-
Immediate Homogenization in the Presence of Inhibitors: Homogenize the tissue immediately after collection in a buffer containing a high concentration of esterase inhibitors (e.g., sodium fluoride, diisopropyl fluorophosphate - handle with extreme care).
-
Acidification of Homogenate: Acidifying the homogenization buffer to a pH of around 4-5 can help to significantly slow down the hydrolysis of the ester bond.
-
Rapid Protein Precipitation: Immediately after homogenization, perform protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol) to quench enzymatic activity.
-
Internal Standard Addition: Add a stable, isotopically labeled internal standard at the very beginning of the homogenization process to account for degradation during sample preparation.
-
Low-Temperature Processing: All homogenization and extraction steps should be performed on ice or at 4°C.
-
Question: Can I use pre-spiked quality control (QC) samples to monitor stability?
Answer: Yes, preparing QC samples by spiking known concentrations of Artesunate-¹³C₄ into the same biological matrix as your study samples is essential. These QCs should be prepared and stored under the same conditions as your study samples and analyzed at the beginning and end of each analytical run to assess stability.
Quantitative Stability Data
The stability of Artesunate is highly dependent on the matrix, temperature, and pH. While specific data for the ¹³C₄ isotopologue is not extensively published, the stability profile is expected to be identical to that of unlabeled Artesunate.
| Biological Matrix | Storage Temperature | pH | Half-life (t½) | Key Findings |
| Human Plasma | 37°C | 7.4 | ~2.3 hours for DHA (active metabolite) | Rapid conversion of Artesunate to DHA is the primary stability concern.[2] |
| Human Plasma | Room Temperature | Neutral | Unstable | Significant degradation occurs within hours. |
| Human Plasma | -80°C | Neutral | Stable | Long-term stability is achieved at ultra-low temperatures. |
| Aqueous Solution | 25°C | 7.4 | ~10.8 hours | Slower degradation compared to plasma, highlighting the role of enzymes. |
| Aqueous Solution | 40°C | Neutral | ~12.4 hours in a specific formulation | Temperature significantly accelerates degradation. |
| Aqueous Solution | 5°C | Neutral | ~1053.4 hours in a specific formulation | Refrigeration dramatically improves stability. |
Experimental Protocols
Protocol for Assessing Short-Term Stability of Artesunate-¹³C₄ in Plasma
-
Materials:
-
Human plasma (with sodium fluoride/potassium oxalate as anticoagulant)
-
Artesunate-¹³C₄ stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Ice bath
-
Centrifuge capable of maintaining 4°C
-
-80°C freezer
-
LC-MS/MS system
-
-
Procedure:
-
Thaw a fresh batch of human plasma on ice.
-
Spike the plasma with a known concentration of Artesunate-¹³C₄.
-
Prepare aliquots for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the aliquots at the desired temperature (e.g., room temperature, 37°C).
-
At each time point, immediately perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable internal standard.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and analyze by LC-MS/MS.
-
The concentration at time 0 is considered 100%. Calculate the percentage of Artesunate-¹³C₄ remaining at each subsequent time point.
-
Protocol for Sample Handling and Processing of Tissue Homogenates
-
Materials:
-
Tissue of interest (e.g., liver)
-
Homogenization buffer (e.g., PBS, pH 7.4) containing esterase inhibitors (e.g., 10 mM Sodium Fluoride). For enhanced stability, consider an acidic buffer (e.g., citrate buffer, pH 4.5).
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Ice-cold acetonitrile with internal standard
-
Centrifuge capable of maintaining 4°C
-
-
Procedure:
-
Excise the tissue immediately after euthanasia and place it in ice-cold homogenization buffer.
-
Weigh the tissue and add a pre-determined volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to 1 part tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Immediately after homogenization, take an aliquot of the homogenate and add it to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
Visualizations
References
Overcoming ion suppression when using Artesunate-13C4 in plasma samples
Technical Support Center: Artesunate-¹³C₄ Bioanalysis
Welcome to the technical support center for the bioanalysis of Artesunate and its ¹³C₄ labeled internal standard. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on mitigating ion suppression in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem when analyzing Artesunate in plasma?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Artesunate, is reduced by co-eluting components from the sample matrix.[1][2] In plasma, these interfering components are often endogenous materials like phospholipids, salts, and proteins.[3] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[1][2] Even if a chromatogram shows a well-defined peak, significant ion suppression can still be present, potentially leading to inaccurate results.
Q2: My internal standard, Artesunate-¹³C₄, is also showing a suppressed signal. Is this normal?
A2: Yes, this is expected and, in fact, desirable. A stable isotope-labeled internal standard (SIL-IS) like Artesunate-¹³C₄ is designed to have nearly identical physicochemical properties to the analyte. Therefore, it should co-elute and experience the same degree of ion suppression as the unlabeled Artesunate. The goal is for the analyte-to-internal standard peak area ratio to remain constant, allowing for accurate quantification even when the absolute signal intensity varies between samples. A robust method will show an IS-normalized matrix factor close to 1.0.
Q3: Can I just dilute my plasma sample to reduce ion suppression?
A3: Diluting the sample can be a simple first step to reduce the concentration of interfering matrix components. However, this strategy is only viable if the concentration of Artesunate is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For low-concentration samples, dilution may cause the analyte signal to be lost entirely. Therefore, more effective sample cleanup methods are often necessary.
Q4: Which ionization technique, ESI or APCI, is less prone to ion suppression for Artesunate analysis?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI). ESI has a more complex ionization mechanism that is more easily disrupted by matrix components affecting droplet properties like surface tension. Several validated methods for Artesunate and its metabolite Dihydroartemisinin (DHA) have successfully used APCI to minimize matrix effects. If you are experiencing significant ion suppression with ESI, switching to APCI is a recommended troubleshooting step, provided your analyte can be ionized effectively.
Troubleshooting Guide: Overcoming Ion Suppression
If you are experiencing low signal intensity, poor reproducibility, or high variability in your results, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A flowchart for troubleshooting ion suppression issues.
Sample Preparation Protocols & Method Selection
The choice of sample preparation method is critical for removing matrix interferences. Protein precipitation (PPT) is fast but often insufficient, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts.
Caption: A decision tree for selecting an appropriate sample preparation method.
Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different extraction methods used in the analysis of Artesunate (AS) and its active metabolite Dihydroartemisinin (DHA).
| Method | Analyte | Typical Recovery % | Notes on Matrix Effect | Reference |
| Protein Precipitation (PPT) | AS & DHA | ≥95% | Prone to significant ion suppression as it does not sufficiently remove phospholipids. | |
| Liquid-Liquid Extraction (LLE) | AS | 89 - 108% | Provides a cleaner sample than PPT. Common solvents include ethyl acetate or dichloromethane mixtures. | |
| DHA | 80 - 112% | |||
| Solid-Phase Extraction (SPE) | AS & DHA | >85% | Considered the most effective method for removing interferences, leading to minimal matrix effects. |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) This method is the simplest but provides the least sample cleanup.
-
Add 100 µL of plasma sample (containing Artesunate-¹³C₄ internal standard) to a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for direct injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) This method offers a good balance between cleanup and complexity.
-
To 1 mL of plasma sample (containing internal standard), add 0.5 mL of a saturated NaCl solution.
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 1 minute, then centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-4) two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 250 µL of a 50:50 mixture of water and acetonitrile for analysis.
Protocol 3: Solid-Phase Extraction (SPE) This protocol provides the cleanest extracts and is recommended for achieving the lowest detection limits.
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 300 µL of water to remove polar interferences.
-
Elution: Elute the Artesunate and internal standard from the cartridge using 100 µL of a methanol-acetonitrile mixture (90:10, v/v).
-
The eluate can be injected directly or diluted as needed before LC-MS/MS analysis.
References
Technical Support Center: Bioanalytical Method Validation Using Artesunate-¹³C₄
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Artesunate-¹³C₄ as an internal standard in bioanalytical method validation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation of bioanalytical methods for Artesunate using an isotopic internal standard.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Response | Inconsistent sample processing or extraction.Precipitation of IS in the stock or working solution.Degradation of the IS during sample storage or processing.Variable ionization suppression or enhancement (matrix effect). | Ensure consistent timing and technique for all sample preparation steps.Vortex stock and working solutions before use to ensure homogeneity.Verify the stability of Artesunate-¹³C₄ under all storage and processing conditions.Investigate and minimize matrix effects by optimizing sample cleanup or chromatographic separation. |
| Poor Peak Shape or Chromatographic Resolution | Suboptimal mobile phase composition or gradient.Column degradation or contamination.Inappropriate injection volume or solvent.Co-elution with interfering substances from the biological matrix. | Systematically adjust the mobile phase pH, organic solvent ratio, or gradient slope.Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary.Optimize the injection volume and ensure the injection solvent is compatible with the mobile phase.Improve sample preparation to remove interfering components. |
| Inaccurate or Imprecise Results for Quality Control (QC) Samples | Errors in the preparation of calibration standards or QC samples.Degradation of the analyte or IS in the biological matrix.Cross-contamination between samples.Non-optimized regression model for the calibration curve. | Prepare fresh calibration standards and QC samples from separate stock solutions.[1]Conduct thorough stability assessments (freeze-thaw, short-term, long-term) for both Artesunate and Artesunate-¹³C₄ in the relevant biological matrix.[2][3]Implement rigorous procedures to prevent carryover, such as thorough cleaning of the autosampler.Evaluate different weighting factors and regression models (e.g., linear, quadratic) to find the best fit for the data. |
| Significant Matrix Effect Observed | Insufficient removal of endogenous matrix components (e.g., phospholipids, proteins).Co-elution of matrix components with the analyte and IS. | Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Modify the chromatographic method to separate the analyte and IS from the interfering matrix components.Evaluate matrix effects using post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples from at least six different sources.[2] |
| Isotopic Contribution from Analyte to IS Signal ("Crosstalk") | Presence of naturally occurring ¹³C isotopes in the unlabeled Artesunate.Impurity of the Artesunate-¹³C₄ internal standard containing unlabeled Artesunate. | Assess the contribution of the analyte to the IS signal at the Upper Limit of Quantification (ULOQ) and ensure it is not more than 5% of the IS response in the blank sample.If significant, a higher mass difference between the analyte and IS may be needed. The use of an internal standard with a mass difference of at least 3 amu is recommended.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like Artesunate-¹³C₄ preferred for the bioanalysis of Artesunate?
A1: Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, which effectively compensates for variability in sample processing and matrix effects. The use of a SIL-IS is highly recommended by regulatory bodies like the FDA and EMA.
Q2: What are the key validation parameters to assess when using Artesunate-¹³C₄ as an internal standard?
A2: A full bioanalytical method validation using a chromatographic method should, at a minimum, include the assessment of the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.
Q3: What are the acceptance criteria for the calibration curve?
A3: For a calibration curve, the back-calculated concentrations of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. At least 75% of the calibration standards must meet these criteria for the run to be accepted.
Q4: How should the stability of Artesunate and Artesunate-¹³C₄ be evaluated?
A4: The stability of both the analyte and the internal standard must be thoroughly evaluated in the biological matrix. This includes:
-
Freeze-Thaw Stability: Assessing stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determining stability at the intended long-term storage temperature.
-
Stock Solution Stability: Evaluating the stability of the stock solutions under their storage conditions.
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Q5: What should I do if I observe significant interference from endogenous matrix components?
A5: If significant interference is observed, you should optimize your sample preparation and/or chromatographic separation. For sample preparation, consider more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering substances. For chromatography, adjusting the mobile phase composition, gradient, or even switching to a different column chemistry can help resolve the analyte and IS from interfering peaks. The response of interfering components in at least six independent sources of blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare separate stock solutions of Artesunate and Artesunate-¹³C₄ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store at an appropriate temperature (e.g., -20°C or -80°C).
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Artesunate stock solution with the appropriate solvent. Prepare at least four levels of quality control (QC) working solutions (LLOQ, Low, Medium, and High) from a separate Artesunate stock solution.
-
Internal Standard Working Solution: Prepare a working solution of Artesunate-¹³C₄ at a constant concentration by diluting the IS stock solution. This solution will be added to all calibration standards, QC samples, and study samples.
Calibration Curve and Quality Control Sample Preparation
-
Spike blank biological matrix (e.g., plasma, blood) with the appropriate amount of the Artesunate working standard solutions to prepare calibration standards at a minimum of six different concentration levels.
-
Similarly, spike blank biological matrix with the Artesunate QC working solutions to prepare QC samples at four levels: LLOQ, low, medium, and high.
-
Add the Artesunate-¹³C₄ working solution to all calibration standards and QC samples.
Sample Extraction (Example using Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for bioanalytical method validation using Artesunate-¹³C₄.
Artesunate is rapidly metabolized to Dihydroartemisinin (DHA), which is the primary active metabolite. The bioanalytical method should be validated to quantify both Artesunate and DHA.
Caption: Simplified metabolic pathway of Artesunate.
References
Minimizing variability in pharmacokinetic data with a stable isotope-labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their pharmacokinetic (PK) data using stable isotope-labeled (SIL) internal standards (IS).
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard considered the "gold standard" in pharmacokinetic bioanalysis?
A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties.[1][2] As a result, it experiences similar behavior during sample preparation, extraction, chromatography, and mass spectrometric detection.[1][3] This co-elution and similar ionization efficiency allow the SIL-IS to effectively normalize for variability that can occur at various stages of the analytical process, leading to more accurate and precise results. Regulatory bodies like the FDA and EMA strongly recommend using a SIL-IS for mass spectrometric detection whenever possible.
Q2: What are the primary sources of variability that a SIL-IS can help minimize?
A SIL-IS can help compensate for variability arising from several sources, including:
-
Sample Preparation: Analyte loss can occur during steps like dilution, extraction, and reconstitution.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer source.
-
Instrumental Variations: Fluctuations in injection volume, instrument drift, and changes in mass spectrometer sensitivity can all introduce variability.
By adding a known amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, it acts as a reliable reference to correct for these potential errors.
Q3: Can a SIL-IS introduce variability into the analysis?
While SIL-IS are designed to reduce variability, they can sometimes be a source of error if not properly characterized and used. Potential issues include:
-
Isotopic Impurity: The SIL-IS may contain a small amount of the unlabeled analyte, which can lead to artificially high measurements, especially at the lower limit of quantification (LLOQ). The ICH M10 guidance suggests that the interference from the IS should not exceed 5% of the response at the LLOQ.
-
Isotopic Instability: Deuterium-labeled standards, in particular, can sometimes undergo hydrogen-deuterium exchange in certain solutions, which would alter their mass and render them ineffective.
-
Chromatographic Separation from Analyte: In some cases, the isotope labeling can cause a slight shift in retention time between the analyte and the SIL-IS. If this shift is significant, they may experience different degrees of matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across a Run
Possible Causes:
-
Inconsistent IS Addition: Errors in pipetting the internal standard solution into the samples.
-
Instrument Malfunction: Issues with the autosampler, pump, or mass spectrometer source.
-
Sample-Specific Matrix Effects: Significant differences in the biological matrix between individual samples.
-
Poor Mixing: Inadequate vortexing or mixing of the IS with the sample matrix.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Verify the accuracy and precision of the pipettes used for adding the IS. Ensure a consistent and thorough mixing step is included in the protocol.
-
Check Instrument Performance: Run system suitability tests to assess the performance of the LC-MS system, including injection precision and signal stability.
-
Investigate Matrix Effects: Analyze pre-extraction and post-extraction spiked samples from different matrix lots to evaluate the extent of matrix-induced variability.
-
Re-analyze Affected Samples: If the issue is isolated to a few samples, consider re-injecting them or re-preparing them from the original source if available.
Issue 2: Poor Accuracy at the Lower Limit of Quantification (LLOQ)
Possible Causes:
-
Interference from SIL-IS: The presence of unlabeled analyte as an impurity in the SIL-IS can contribute to the signal at the LLOQ.
-
Inappropriate Calibration Curve Weighting: Using an unweighted linear regression can give undue influence to higher concentration standards, leading to poor accuracy at the low end of the curve.
-
Baseline Noise or Carryover: High background noise or residual analyte from a previous injection can interfere with the LLOQ peak.
Troubleshooting Steps:
-
Assess SIL-IS Purity: Analyze a solution of the SIL-IS alone to check for the presence of the unlabeled analyte. The response of any unlabeled analyte should be minimal.
-
Optimize Calibration Curve: Evaluate the use of a weighted (e.g., 1/x or 1/x²) linear regression to improve accuracy at the LLOQ. Also, evaluate the percent relative error (%RE) for each standard.
-
Improve Chromatographic Method: Optimize the LC method to reduce baseline noise and implement a robust wash method for the autosampler to minimize carryover.
Issue 3: Non-Linear Calibration Curve
Possible Causes:
-
Detector Saturation: The concentration of the analyte or IS is too high, leading to a non-linear response from the mass spectrometer detector.
-
Cross-Signal Contribution: The analyte may be contributing to the signal of the internal standard, or vice-versa, especially if there is isotopic overlap.
-
Inappropriate Regression Model: A linear regression model may not be suitable for the entire concentration range.
Troubleshooting Steps:
-
Adjust Concentration Range: Dilute the samples to ensure that the highest concentration point does not saturate the detector.
-
Verify Mass Spectrometry Settings: Ensure that the mass transitions for the analyte and IS are specific and that there is no significant crosstalk between them.
-
Consider a Non-Linear Regression Model: If non-linearity persists, a quadratic (second-order polynomial) regression model may be more appropriate.
Experimental Protocols
Protocol 1: Assessment of Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the SIL-IS from endogenous components in the biological matrix.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process each blank lot with and without the SIL-IS.
-
Process a sample at the Lower Limit of Quantification (LLOQ).
-
Analyze the processed samples using the LC-MS/MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.
Protocol 2: Evaluation of Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and SIL-IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent.
-
Set B (Post-extraction Spiked): Process blank matrix extracts and then spike them with the analyte and SIL-IS at the corresponding concentrations.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for each lot:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
Quantitative Data Summary
The use of a stable isotope-labeled standard can significantly reduce variability and the required sample size in pharmacokinetic studies.
| Parameter | Without Stable Isotope Approach | With Stable Isotope Approach (assuming 0.95 correlation) | Percentage Reduction |
| Within-Subject Variability (CVw) | 50% | Not directly stated, but variability of the statistical test is reduced | 70% reduction in the variability of the statistical test |
| Required Sample Size (for 90% power) | 98 subjects | 10 subjects | 90% |
Data adapted from a simulation study.
Visualizations
Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: A logical workflow for troubleshooting variability in pharmacokinetic data.
References
Validation & Comparative
A Comparative Guide to Artesunate-13C4 and Deuterated Artesunate as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antimalarial drug Artesunate, the selection of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of bioanalytical data. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides an objective comparison of two types of SILs for Artesunate: Carbon-13 labeled Artesunate (Artesunate-¹³C₄) and deuterated Artesunate.
While direct head-to-head experimental data comparing Artesunate-¹³C₄ and deuterated Artesunate is limited in publicly available literature, this guide extrapolates a comparison based on well-established principles of bioanalysis and performance data from studies comparing ¹³C-labeled and deuterated standards for other small molecules.
Key Performance Characteristics: A Comparative Overview
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery, and experience the same matrix effects, thereby accurately compensating for variations during sample preparation and analysis.[1] The choice between a ¹³C-labeled and a deuterated standard can significantly impact how closely this ideal is met.
| Feature | Artesunate-¹³C₄ (Expected) | Deuterated Artesunate (Expected) | Rationale & Implications for Artesunate Analysis |
| Chromatographic Co-elution | Excellent | Potential for Shift | Due to the minimal difference in physicochemical properties, ¹³C-labeled standards almost perfectly co-elute with the unlabeled analyte.[2] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier.[3] This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[4] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[4] |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon backbone of the Artesunate molecule, making them highly stable and not susceptible to exchange. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. This can compromise the integrity of the standard and lead to inaccurate results. |
| Matrix Effect Compensation | Superior | Potentially Compromised | Because ¹³C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for matrix effects, which are a major challenge in bioanalysis. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate spectra. |
| Cost & Availability | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. Deuterated standards are typically more readily available for a wider range of molecules. |
Quantitative Performance Data
While specific comparative data for Artesunate is not available, the following tables summarize typical validation parameters for the quantification of other analytes using either deuterated or ¹³C-labeled internal standards, demonstrating the high accuracy and precision achievable with ¹³C standards.
Table 1: Representative Performance Data for an LC-MS/MS Assay Using a ¹³C-Labeled Internal Standard (Data extrapolated from studies on other small molecules)
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 10.9% | ≤ 5.8% | -5.7% to 3.5% |
| Low QC | 3.0 | ≤ 8.5% | ≤ 7.2% | -4.5% to 2.8% |
| Mid QC | 50 | ≤ 6.3% | ≤ 5.1% | -3.1% to 1.5% |
| High QC | 200 | ≤ 5.9% | ≤ 4.8% | -2.5% to 0.9% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data based on typical performance seen in methods like the one described for Artesunate and its metabolites.
Table 2: Representative Performance Data for an LC-MS/MS Assay Using a Deuterated Internal Standard (Data extrapolated from studies on other small molecules)
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 15% | ≤ 15% | ± 15% |
| Low QC | 3.0 | ≤ 12% | ≤ 13% | ± 12% |
| Mid QC | 50 | ≤ 10% | ≤ 11% | ± 10% |
| High QC | 200 | ≤ 9% | ≤ 10% | ± 9% |
Note: The acceptance criteria for accuracy and precision can vary, but these values represent typical performance where potential chromatographic shifts of the deuterated standard may introduce slightly higher variability compared to a ¹³C-labeled standard.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Artesunate in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on methodologies described in the literature for Artesunate and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (either Artesunate-¹³C₄ or deuterated Artesunate) at a fixed concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute Artesunate, followed by a wash and re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Artesunate: Monitor the precursor ion to a specific product ion (e.g., m/z 402 -> 285, as an ammonium adduct).
-
Artesunate-¹³C₄: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 406 -> 289).
-
Deuterated Artesunate (e.g., d₃): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 405 -> 288).
-
-
Quantification: The concentration of Artesunate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizations
Conclusion and Recommendation
For the routine analysis of Artesunate where the highest level of accuracy and method robustness is required, Artesunate-¹³C₄ is the superior choice as an internal standard. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples like plasma. This leads to more reliable and defensible quantitative data.
Deuterated Artesunate can be a viable and more cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability. However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy. For regulated bioanalysis and in the development of reference methods for Artesunate, the investment in a ¹³C-labeled standard is strongly recommended.
References
A Comparative Guide to Cross-Validation of Artesunate Assays Utilizing Diverse Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Artesunate (AS) and its active metabolite, Dihydroartemisinin (DHA), with a focus on the impact of different internal standards (IS) on assay performance. The selection of an appropriate internal standard is critical for achieving accurate, precise, and robust bioanalytical data, which is fundamental in pharmacokinetic studies and drug development. This document summarizes key performance data from published studies and presents detailed experimental protocols to aid researchers in selecting and validating the most suitable method for their specific needs.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance of Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) methods for Artesunate and Dihydroartemisinin analysis, categorized by the internal standard employed. These methods are crucial for determining drug concentrations in biological matrices, typically human plasma.
Table 1: Method Performance with Artemisinin (ARN) as Internal Standard
Artemisinin is a structurally related compound to Artesunate and is a frequently used internal standard.
| Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) | Reference |
| Linearity Range | 1-3000 ng/mL | 1-3000 ng/mL | [1] |
| 3.20–3,000 nM (1.23–1153 ng/mL) | 5.33–5,000 nM (1.52–1422 ng/mL) | [2][3] | |
| 10-3200 ng/mL | 10-3200 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | [1] |
| 3.20 nM (1.23 ng/mL) | 5.33 nM (1.52 ng/mL) | ||
| 10 ng/mL | 10 ng/mL | ||
| Intra-day Precision (%CV) | ≤14.3% | Similar to AS | |
| ≤8.9% | ≤8.9% | ||
| Inter-day Precision (%CV) | ≤10.7% | ≤10.7% | |
| Accuracy (Inaccuracy %) | ±12.4% | ±12.4% | |
| Recovery | 74.3-94.5% | Similar to AS | |
| 95-98% | 95-115% | ||
| 89-108% | 80-112% |
Table 2: Method Performance with Other Internal Standards
This table includes data from methods utilizing alternative internal standards, showcasing the diversity in assay development.
| Internal Standard | Parameter | Artesunate (AS) | Dihydroartemisinin (DHA) | Reference |
| Trimipramine-d3 | LLOQ | 1 ng/mL | 4 ng/mL | |
| Linearity Range | Not specified | Not specified | ||
| Stable Isotope-Labeled Analogue | LLOQ | 1 nM (0.4 ng/mL) | 165 nM (46.9 ng/mL) | |
| Linearity Range | 1-2,500 nM | 165-16,500 nM | ||
| Intra-batch Accuracy | -5.7 to 3.5% | -5.7 to 3.5% | ||
| Inter-batch Accuracy | 2.7 to 5.8% | 2.7 to 5.8% | ||
| Intra-batch Variability (%CV) | 1.5 to 10.9% | 1.5 to 10.9% | ||
| Inter-batch Variability (%CV) | 1.5 to 10.9% | 1.5 to 10.9% | ||
| Recovery | >85% | >85% |
Experimental Workflows and Methodologies
The successful implementation of these assays relies on meticulous execution of the experimental protocol. Below are diagrams and detailed descriptions of common workflows.
References
- 1. Development and validation of a high-performance liquid chromatography-mass spectroscopy assay for determination of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified liquid chromatography-mass spectrometry assay for artesunate and dihydroartemisinin, its metabolite, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
A Comparative Guide to Bioanalytical Methods for Artesunate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed bioanalytical methods for the quantification of the antimalarial drug Artesunate (AS) and its active metabolite, Dihydroartemisinin (DHA), in biological matrices, primarily human plasma. The information presented is synthesized from published research to aid in the selection and implementation of appropriate analytical techniques. While a formal inter-laboratory comparison study is not available in the public domain, this document collates and contrasts the performance of various validated methods as reported in peer-reviewed literature.
Executive Summary
The bioanalysis of Artesunate and Dihydroartemisinin is predominantly accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (HPLC-ECD) serves as a viable alternative, though often with higher limits of quantification. Bioassays, while useful for assessing overall antimalarial activity, are less specific and quantitative compared to chromatographic methods. The choice of method depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
Data Presentation: Comparison of Bioanalytical Methods
The following tables summarize the quantitative performance of different bioanalytical methods for Artesunate and its active metabolite, Dihydroartemisinin, as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Artesunate (AS) and Dihydroartemisinin (DHA) in Human Plasma
| Method | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Sample Preparation | Reference |
| LC-MS/MS | AS | 5 | 5 - 1000 | < 7.8 | < 5.4 | 99.0 - 101.1 | Solid-Phase Extraction | [1] |
| DHA | 5 | 5 - 1000 | < 7.8 | < 5.4 | 99.0 - 101.1 | Solid-Phase Extraction | [1] | |
| LC-MS | AS | 1.23 | 1.23 - 1153 | ≤ 10.7 | ≤ 10.7 | ± 12.4 | Protein Precipitation | [2][3][4] |
| DHA | 1.52 | 1.52 - 1422 | ≤ 10.7 | ≤ 10.7 | ± 12.4 | Protein Precipitation | ||
| LC-MS | AS | 25 | Not Specified | Not Specified | Not Specified | Not Specified | Liquid-Liquid Extraction | |
| DHA | 10 | Not Specified | Not Specified | Not Specified | Not Specified | Liquid-Liquid Extraction |
Table 2: Performance Characteristics of HPLC Methods for Artesunate (AS)
| Method | Analyte | LLOQ (µg/mL) | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Sample Preparation | Reference |
| RP-HPLC-UV | AS | 0.137 | 50 - 150 (as % of nominal) | < 2.0 | Not Specified | Dilution of bulk/tablet | |
| RP-HPLC-UV | AS | Not Specified | 250 - 2500 | Not Specified | Not Specified | Dilution of bulk/tablet | |
| RP-HPLC-UV | AS | Not Specified | 15 - 35 | < 2.0 | 99.81 | Dilution of tablet | |
| RP-HPLC-UV | AS | Not Specified | 10 - 60 | < 2.0 | 102.9 | Dilution of tablet |
Experimental Protocols
This section provides detailed methodologies for representative bioanalytical methods cited in this guide.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is suitable for the sensitive and specific quantification of both Artesunate and Dihydroartemisinin in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 50 µL of plasma sample, add an internal standard solution.
-
Perform solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for AS, DHA, and the internal standard.
Method 2: Simplified LC-MS with Protein Precipitation
This method offers a faster sample preparation protocol suitable for high-throughput analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Artemisinin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 RPM) for 10 minutes.
-
Inject a small volume (e.g., 5 µL) of the clear supernatant directly into the LC-MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: ESI positive mode.
-
Detection: Single Ion Recording (SIR) of the ammonium adducts of AS ([M+NH₄]⁺ at m/z 402) and DHA ([M+NH₄]⁺ at m/z 302).
Method 3: RP-HPLC-UV for Pharmaceutical Formulations
This method is suitable for the quality control of Artesunate in bulk drug and tablet formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the Artesunate bulk drug or crushed tablets in a suitable solvent (e.g., a mixture of buffer and acetonitrile).
-
Dilute the solution to a known concentration within the linear range of the method.
-
Filter the solution before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS C18, 250 x 4.6mm, 5µm).
-
Mobile Phase: An isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 208-220 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Workflow for LC-MS/MS with Solid-Phase Extraction.
Workflow for LC-MS with Protein Precipitation.
Method Selection Considerations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Artesunate-13C4 Analysis Across Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Artesunate and its metabolites is paramount. The choice of mass spectrometer plays a pivotal role in achieving desired analytical performance. This guide provides a comparative evaluation of Artesunate-13C4, an isotopically labeled internal standard crucial for accurate quantification, across various mass spectrometry platforms, supported by experimental data from published literature.
This guide synthesizes performance data from studies utilizing single quadrupole, triple quadrupole (QqQ), Time-of-Flight (TOF), and high-resolution Orbitrap mass spectrometers for the analysis of Artesunate and its related compounds. While direct comparative studies on this compound are limited, the performance characteristics of the parent compound, Artesunate, serve as a strong proxy for what can be expected with its stable isotope-labeled counterpart.
Comparative Performance Data
The following tables summarize the key performance metrics for the analysis of Artesunate using different mass spectrometry systems. These metrics are critical for researchers to determine the most suitable platform for their specific analytical needs, such as pharmacokinetic studies, bioequivalence studies, or routine quality control.
Table 1: Performance Characteristics on Single Quadrupole Mass Spectrometers
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 1.02 nM (0.39 ng/mL) | [1][2] |
| Limit of Quantitation (LOQ) | 3.20 nM (1.23 ng/mL) | [1][2] |
| Linearity Range | 3.20 - 3,000 nM | [2] |
| Accuracy (Inaccuracy %) | ±12.4% | |
| Precision (CV %) | ≤10.7% | |
| Recovery | ≥95% |
Table 2: Performance Characteristics on Triple Quadrupole (QqQ) Mass Spectrometers
| Parameter | Performance | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | |
| Linearity Range | 1 - 3,000 ng/mL | |
| Accuracy (Deviation %) | -5.7 to 5.8% | |
| Precision (RSD %) | 1.5 to 10.9% | |
| Recovery | >85% |
Table 3: Performance Characteristics on Time-of-Flight (TOF) Mass Spectrometers
| Parameter | Performance | Reference |
| Mass Range (m/z) | 200–3000 | |
| Resolution | High Resolution Mode | |
| Ionization Mode | Dual AJS ESI Positive |
Note: Quantitative performance metrics like LOD and LOQ are not explicitly detailed for Artesunate in the provided TOF-MS studies, which focused on characterization and stability.
Table 4: Performance Characteristics on Orbitrap Mass Spectrometers
While a direct analysis of Artesunate on an Orbitrap was not found in the initial search, a study on the metabolite of a related compound, artemether, highlights the capabilities of this high-resolution platform.
| Parameter | Performance | Reference |
| Sensitivity | High, capable of determining small amounts in human plasma | |
| Resolution | High, enabling accurate mass determination | |
| Software | Xcalibur for data acquisition and analysis |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the analysis of Artesunate, which are directly applicable to its 13C4-labeled analogue.
Caption: General LC-MS workflow for this compound analysis.
Detailed Experimental Protocols
1. Method for Single Quadrupole Mass Spectrometer
-
Sample Preparation: One-step protein precipitation with ice-cold acetonitrile.
-
Liquid Chromatography:
-
Column: C18
-
Mobile Phase: 8% of 6.25 mM ammonium acetate buffer (pH 4.5) and acetonitrile (40-60%) balanced with water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Single Ion Recording (SIR). The ammonium adducts [M+NH₄]⁺ were monitored at m/z 402 for Artesunate.
-
2. Method for Triple Quadrupole (QqQ) Mass Spectrometer
-
Sample Preparation: Solid-phase extraction (SPE) in a 96-well plate format.
-
Liquid Chromatography:
-
Column: Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm).
-
-
Mass Spectrometry:
-
Method validated according to FDA guidelines, suggesting the use of Multiple Reaction Monitoring (MRM) for quantification, a standard practice for QqQ instruments.
-
3. Method for Time-of-Flight (TOF) Mass Spectrometer
-
Liquid Chromatography:
-
Column: ZORBAX Eclipse Plus C-18 RRHD (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: Methanol and water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Agilent 6230 series LC-MS/TOF.
-
Ionization: Dual AJS ESI, positive ion mode.
-
Mass Range: 200–3000 m/z.
-
Settings: Nebulizer gas at 40.0 psi, dry gas at 8.0 L/min, and dry temperature at 325 °C.
-
4. Method for Orbitrap Mass Spectrometer (for a related compound's metabolite)
-
Sample Preparation: Liquid-liquid extraction with a mixture of dichloromethane and tert.-methyl butyl ether (8:2 v/v).
-
Liquid Chromatography:
-
Column: ACE 5 C18-PFP.
-
Mobile Phase: Isocratic elution with 0.1% v/v formic acid in water and acetonitrile (20:80, v/v).
-
Flow Rate: 500 µL/min.
-
-
Mass Spectrometry:
-
Instrument: LTQ Orbitrap.
-
Ionization: ESI, positive ion mode with a spray voltage of 4.5 kV.
-
Signaling Pathways and Logical Relationships
The primary role of this compound is as an internal standard in pharmacokinetic studies. The logical relationship is straightforward: its signal is used to normalize the signal of the analyte of interest (Artesunate and its metabolites) to correct for variations in sample preparation and instrument response.
Caption: Role of this compound in quantitative analysis.
Conclusion
The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the study.
-
Single Quadrupole instruments offer a cost-effective solution for routine analysis where high sensitivity is not the primary concern.
-
Triple Quadrupole mass spectrometers are the gold standard for quantitative bioanalysis, providing excellent sensitivity, selectivity, and a wide dynamic range, making them ideal for pharmacokinetic and bioequivalence studies.
-
Time-of-Flight instruments are well-suited for qualitative and characterization studies due to their high mass accuracy and resolution, enabling the identification of unknown metabolites and degradation products.
-
Orbitrap mass spectrometers provide the highest resolution and mass accuracy, making them powerful tools for complex metabolite identification and quantification at very low levels.
Researchers should carefully consider the trade-offs between cost, sensitivity, and resolution when selecting a mass spectrometry platform for their Artesunate-related research. The detailed protocols provided in this guide offer a starting point for method development and validation.
References
- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma [mdpi.com]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopically Labeled Artesunate Standards: A Cost-Effectiveness Comparison
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antimalarial drug Artesunate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comparative analysis of commercially available isotopically labeled Artesunate standards, focusing on their cost-effectiveness and performance characteristics to aid in the selection of the most suitable standard for your analytical needs.
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute with the analyte and experience similar matrix effects, providing a reliable means of correcting for variations during sample preparation and analysis. The most common isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C).
Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards
The choice between a deuterated and a ¹³C-labeled standard can significantly impact analytical method performance. While both serve to mimic the behavior of the unlabeled analyte, there are key differences to consider.
| Feature | ¹³C-Labeled Standard | Deuterated (D-Labeled) Standard | Rationale & Implications for Artesunate Analysis |
| Chromatographic Co-elution | Excellent | Variable | ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute perfectly. Deuterated standards can exhibit slight chromatographic shifts due to the stronger C-D bond compared to the C-H bond, which can lead to differential matrix effects and impact quantification accuracy.[1][2] |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the integrity of the standard.[3] |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra. |
| Cost & Availability | Generally Higher | Generally Lower & More Widely Available | The synthesis of ¹³C-labeled compounds is often more complex and expensive. Deuterated standards are typically more readily available and cost-effective for a wider range of molecules. |
Commercially Available Isotopically Labeled Artesunate Standards
A survey of major chemical suppliers reveals the availability of several isotopically labeled Artesunate standards. The following table summarizes the available options and their approximate costs. Please note that prices are subject to change and may vary between suppliers and based on the quantity purchased. It is recommended to obtain a direct quote from the supplier for the most accurate pricing.
| Product | Supplier | Catalog Number | Isotopic Purity | Quantity | Price (USD) |
| Artesunate-d4 | MedChemExpress | HY-N0193S1 | >99% | 10 mM * 1 mL in DMSO | $63 |
| Artesunate-d3 | MedChemExpress | HY-N0193S | >99% | - | Get Quote |
| Artesunate-¹³C₄ | MedChemExpress | HY-154773S | >99% | - | Get Quote |
| [¹³C,²H₄]-Artesunate | Alfa Chemistry | - | Not specified | - | Get Quote |
Note: As of the time of this publication, no commercially available ¹⁵N-labeled Artesunate standards were identified.
Cost-Effectiveness Analysis
For high-stakes applications such as regulated bioanalysis in clinical trials, the superior performance of a ¹³C-labeled standard like Artesunate-¹³C₄ may justify the higher initial investment. The co-elution of the ¹³C standard with the unlabeled analyte provides more reliable compensation for matrix effects, leading to improved data quality and greater confidence in the results.
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of Artesunate in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is intended as a starting point and will require optimization for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the isotopically labeled Artesunate internal standard at a known concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Artesunate: Monitor the precursor to product ion transition (e.g., m/z 402.2 -> 285.1).
-
Isotopically Labeled Artesunate: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification: The concentration of Artesunate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Artesunate in plasma.
References
Validation of Artesunate-¹³C₄ for GLP-Compliant Bioanalytical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Artesunate-¹³C₄ as an internal standard (IS) for use in Good Laboratory Practice (GLP)-compliant bioanalytical studies. While specific validation data for Artesunate-¹³C₄ is not publicly available, this document outlines the established principles and advantages of using stable isotope-labeled (SIL) internal standards and presents a comparative analysis against other commonly used internal standards for Artesunate quantification. The experimental protocols and performance data provided are based on validated methods for Artesunate, illustrating the expected performance when using a SIL IS.
The Critical Role of Internal Standards in GLP-Compliant Bioanalysis
In GLP-compliant studies, the accuracy, precision, and reproducibility of bioanalytical methods are paramount. An internal standard is crucial for correcting for the variability introduced during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences the same matrix effects, thus ensuring reliable quantification.[1] Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative LC-MS/MS analysis due to their ability to effectively compensate for matrix effects and improve data quality.[2][3]
Comparison of Internal Standard Strategies for Artesunate Bioanalysis
The selection of an appropriate internal standard is a critical step in method development. For the analysis of Artesunate and its active metabolite dihydroartemisinin (DHA), various internal standards have been employed. This section compares the use of Artesunate-¹³C₄ with other alternatives.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Suitability for GLP Studies |
| Stable Isotope-Labeled (SIL) | Artesunate-¹³C₄ | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.[1][2] - Improves precision and accuracy of the assay. - Minimizes inter-individual variability in sample matrices. | - Higher cost compared to other alternatives. - Custom synthesis may be required. | Highly Recommended |
| Structurally Related Compound | Artemisinin | - Similar chemical properties to Artesunate. - Commercially available and less expensive than SIL IS. | - May not co-elute perfectly with the analyte. - May experience different matrix effects and extraction recovery than the analyte, leading to decreased accuracy and precision. | Acceptable with thorough validation |
| No Internal Standard | - | - Cost-effective. | - Highly susceptible to variability in sample preparation and matrix effects. - Generally not suitable for GLP-compliant studies due to lack of reliability. | Not Recommended |
Expected Performance of an Artesunate Bioanalytical Method Using Artesunate-¹³C₄
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Artesunate using Artesunate-¹³C₄ as the internal standard, based on typical validation results for similar assays.
| Validation Parameter | Expected Acceptance Criteria (FDA/EMA Guidelines) | Representative Performance Data (with SIL IS) |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy | 1 - 10 ng/mL |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Minimal to no significant matrix effect expected |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ± 15% of nominal | Stable under typical storage and handling conditions |
Experimental Protocols
This section details a representative experimental protocol for the quantification of Artesunate in human plasma using LC-MS/MS with Artesunate-¹³C₄ as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of Artesunate-¹³C₄ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Artesunate: e.g., m/z 407.2 → 261.1 Artesunate-¹³C₄: e.g., m/z 411.2 → 265.1 (hypothetical) Dihydroartemisinin (DHA): e.g., m/z 307.1 → 261.0 |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Bioanalytical workflow for Artesunate quantification.
Correction mechanism of a SIL internal standard.
Conclusion
References
Justification for Using a Stable Isotope-Labeled Internal Standard in Regulatory Submissions
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful regulatory submissions. A critical element in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS) assays is the appropriate use of an internal standard. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against other common approaches, supported by experimental data and aligned with global regulatory expectations.
The use of an internal standard (IS) is a fundamental practice in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] These guidelines unequivocally advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible.[1]
A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior is the primary reason for its superiority in bioanalytical assays.
Comparison of Internal Standard Strategies
The choice of internal standard significantly impacts the quality and reliability of bioanalytical data. While SIL-ISs are the preferred option, structural analogs are sometimes considered. The following table compares these two common types of internal standards.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Definition | The analyte labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). | A molecule with similar chemical and physical properties to the analyte, but a different structure. |
| Co-elution with Analyte | Typically co-elutes with the analyte. | May or may not co-elute with the analyte. |
| Extraction Recovery | Nearly identical to the analyte. | May differ from the analyte. |
| Matrix Effect Compensation | Highly effective at compensating for matrix effects due to identical ionization properties. | Less effective as ionization efficiency can differ significantly from the analyte. |
| Regulatory Preference | Strongly recommended by FDA, EMA, and ICH M10 guidelines. | Acceptable only when a SIL-IS is not available; requires thorough justification and validation. |
| Potential Issues | Potential for isotopic cross-talk if isotopic purity is low; deuterium labeling can sometimes lead to chromatographic separation. | May not accurately track the analyte's behavior, leading to decreased precision and accuracy. |
Logical Justification for SIL-IS Selection
The decision to use a SIL-IS is driven by the need to minimize analytical variability and ensure the most accurate quantification of the analyte. The following diagram illustrates the logical workflow for selecting an appropriate internal standard, highlighting the preferential path toward a SIL-IS.
Caption: Decision workflow for internal standard selection.
Experimental Evidence: Matrix Effect Compensation
The primary advantage of a SIL-IS is its ability to effectively compensate for matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components in the biological matrix.
Experimental Protocol: Matrix Effect Evaluation
Objective: To assess the ability of a SIL-IS versus a structural analog to compensate for matrix effects from different sources of human plasma.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank plasma extract is spiked with the analyte and IS.
-
Set C: Analyte and IS are spiked into blank plasma before extraction.
-
-
Use at least six different lots of blank human plasma.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE): (Peak area in Set C) / (Peak area in Set B)
-
Process Efficiency (PE): (Peak area in Set C) / (Peak area in Set A) or MF x RE
-
IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS)
-
Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Comparative Data Summary
The following table presents representative data from a matrix effect experiment comparing a SIL-IS and a structural analog IS for the quantification of a hypothetical drug, "Analyte X".
| Parameter | SIL-IS | Structural Analog IS |
| Analyte MF (CV%) | 0.85 (25%) | 0.85 (25%) |
| IS MF (CV%) | 0.83 (23%) | 1.15 (18%) |
| IS-Normalized MF (CV%) | 1.02 (4%) | 0.74 (31%) |
| Conclusion | Passes | Fails |
As the data demonstrates, while the analyte itself shows significant matrix variability (CV = 25%), the SIL-IS experiences nearly identical matrix effects, resulting in a consistent IS-normalized matrix factor with a low CV of 4%. In contrast, the structural analog IS does not track the analyte's matrix effects, leading to a high CV of 31% for the IS-normalized matrix factor, which would not meet regulatory acceptance criteria.
Bioanalytical Method Validation Workflow
A robust bioanalytical method validation is essential for regulatory submission and must be performed according to a predefined protocol. The following diagram outlines the key stages of a typical validation workflow incorporating a SIL-IS.
Caption: Bioanalytical method validation workflow.
Detailed Experimental Protocols
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
1. Internal Standard Suitability and Interference Check
-
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.
-
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.
-
Analyze the samples according to the bioanalytical method.
-
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.
-
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for each QC level (except for the LLOQ, which should be within ±20%).
-
The CV should not exceed 15% for each QC level (except for the LLOQ, which should not exceed 20%).
-
3. Stability of Deuterated Standards (if applicable)
-
Objective: To confirm the stability of the deuterium label on the SIL-IS under analytical conditions.
-
Procedure:
-
Prepare solutions of the deuterated IS in the final analytical mobile phase and in acidic and basic solutions.
-
Incubate these solutions at the highest temperature anticipated during sample preparation and analysis for a duration exceeding the expected processing time.
-
Analyze the solutions by LC-MS to check for any loss of the deuterium label (i.e., back-exchange).
-
-
Acceptance Criteria: No significant back-exchange should be observed.
Conclusion
The harmonized regulatory guidelines from the FDA, EMA, and ICH M10 consistently and strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation, especially when using mass spectrometry. The experimental data presented in this guide supports this recommendation, demonstrating that SIL-ISs provide superior precision and accuracy by more effectively compensating for matrix effects and other sources of analytical variability. While the initial cost and synthesis time for a SIL-IS may be higher than for a structural analog, the investment is justified by the generation of high-quality, reliable, and globally acceptable bioanalytical data, ultimately streamlining the drug development and regulatory approval process.
References
Assessing the impact of isotopic labeling on the physicochemical properties of Artesunate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the physicochemical properties of isotopically labeled Artesunate versus its unlabeled counterpart. While direct experimental data on the comprehensive physicochemical comparison of isotopically labeled Artesunate is limited in publicly accessible literature, this document outlines the established properties of unlabeled Artesunate and discusses the theoretically anticipated impacts of isotopic substitution. The experimental protocols provided are standard methods for characterizing Artesunate and would be applicable for a comparative study.
Introduction to Artesunate and Isotopic Labeling
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of severe malaria.[1][2][3] Its efficacy is attributed to the endoperoxide bridge within its structure, which is crucial for its antimalarial activity.[4] Isotopic labeling, the replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹²C with ¹³C), is a powerful tool in drug development. It is instrumental in mechanistic studies, quantitative analysis, and understanding metabolic pathways. While isotopic labeling is not intended to alter the primary pharmacological activity of a drug, it can subtly influence its physicochemical properties.
Comparative Physicochemical Properties
The following table summarizes the known physicochemical properties of unlabeled Artesunate and discusses the potential, theoretically-driven impact of isotopic labeling.
| Property | Unlabeled Artesunate | Expected Impact of Isotopic Labeling |
| Molecular Formula | C₁₉H₂₈O₈ | Varies based on isotope and position (e.g., C₁₉H₂₇DO₈) |
| Molecular Weight | ~384.4 g/mol [5] | Increased depending on the incorporated isotope. |
| Melting Point | Not consistently reported, variable based on purity and crystalline form. | May exhibit a slight, often negligible, change. |
| Solubility | Soluble in water, but with poor stability in aqueous solutions at neutral or acidic pH. Soluble in ethanol and DMSO. | Generally, no significant change in equilibrium solubility is expected. The rate of dissolution might be slightly altered. |
| Stability | Unstable in aqueous solutions, rapidly hydrolyzing to its active metabolite, dihydroartemisinin (DHA). The half-life in vivo is less than an hour. | The kinetic isotope effect (KIE) may alter the rate of degradation. Deuterium substitution at a site of metabolic attack can slow down metabolism, potentially increasing the half-life. |
| Spectroscopic Properties (NMR, MS) | Characterized by specific ¹H and ¹³C NMR chemical shifts and a distinct mass spectrum. | NMR: Isotopic substitution will lead to predictable changes. For example, ¹³C labeling will enhance signals in ¹³C NMR, while deuterium substitution will cause the disappearance of the corresponding ¹H signal and splitting in adjacent ¹³C signals. MS: The molecular ion peak and fragment ions will shift to higher m/z values corresponding to the mass of the incorporated isotope. |
| Chromatographic Behavior (HPLC) | Exhibits a characteristic retention time on various HPLC columns, such as C18. | A small shift in retention time (isotopic fractionation) may be observed, particularly in high-resolution chromatography. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the physicochemical properties of Artesunate. These protocols are applicable for comparing labeled and unlabeled compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Objective: To determine the purity of an Artesunate sample and to monitor its degradation over time in different solvent systems.
Instrumentation:
-
HPLC system with a UV or MS detector (e.g., Agilent 6230 series LC-MS/TOF).
-
C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Sample Preparation: Dissolve a known concentration of Artesunate in the mobile phase or another suitable solvent. For stability studies, incubate the sample solution at a specific temperature (e.g., 37°C) and take aliquots at various time points.
-
Chromatographic Conditions:
-
Flow rate: 0.250 mL/min
-
Column temperature: 25°C
-
Injection volume: 5 µL
-
Detection: UV at an appropriate wavelength or MS for mass identification.
-
-
Data Analysis: Analyze the chromatograms to determine the retention time of Artesunate and the appearance of any degradation products. Calculate the percentage of remaining Artesunate at each time point to determine its stability.
Mass Spectrometry (MS) for Structural Confirmation
Objective: To confirm the molecular weight and structure of Artesunate and its isotopically labeled analogue.
Instrumentation:
-
A mass spectrometer, such as a Time-of-Flight (TOF) or Triple Quadrupole instrument, often coupled with an LC system.
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system as described above.
-
Acquire the mass spectrum in positive or negative ion mode. For Artesunate, positive ion mode often shows adducts like [M+Na]⁺ and [M+K]⁺.
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated theoretical mass. For isotopically labeled Artesunate, the observed mass should be higher by the mass of the incorporated isotope(s). Analyze the fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To elucidate the chemical structure and confirm the position of isotopic labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Dissolve the Artesunate sample in the deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, 2D NMR spectra (e.g., COSY, HSQC).
-
Data Analysis:
-
For ¹H NMR, analyze the chemical shifts, integration, and coupling constants to assign protons to the molecular structure.
-
For ¹³C NMR, identify the chemical shifts of all carbon atoms.
-
In an isotopically labeled sample, look for changes in the spectra. For instance, ¹³C enrichment will result in a significantly larger peak for the labeled carbon. Deuterium substitution will lead to the disappearance of a proton signal in the ¹H NMR spectrum.
-
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the analysis and metabolism of Artesunate.
Caption: Workflow for Physicochemical Characterization of Artesunate.
Caption: Metabolic Pathway of Artesunate to Dihydroartemisinin.
Conclusion
Isotopic labeling is an indispensable technique in pharmaceutical research. While it is not expected to fundamentally alter the physicochemical properties of Artesunate, subtle changes, particularly in metabolic stability due to the kinetic isotope effect, can occur. The analytical methods detailed in this guide provide a robust framework for conducting a comparative study between labeled and unlabeled Artesunate. Such studies are crucial for validating the use of isotopically labeled standards in bioanalytical assays and for in-depth investigations of Artesunate's mechanism of action and metabolic fate.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Artesunate-13C4
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Artesunate-13C4, ensuring compliance with regulatory standards and fostering a culture of safety. While specific protocols for the isotopically labeled this compound are not distinctly available, the disposal procedures should align with those for the parent compound, Artesunate, and adhere to general principles of pharmaceutical waste management.
Hazardous Profile of Artesunate
Artesunate is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. Therefore, it is imperative to handle this compound and its waste with the utmost care, following all prescribed safety precautions.
Key Safety and Handling Information:
| Characteristic | Specification | Source |
| Physical State | Solid (Powder) | [2] |
| Hazards | Harmful if swallowed. Suspected of damaging fertility or the unborn child. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][3] |
| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash thoroughly after handling. Do not eat, drink or smoke when using this product. | |
| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place. Store below 30°C and protect from light. |
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations. Improper disposal can lead to environmental contamination and potential harm to human health. The following protocol outlines the recommended steps for safe disposal.
Methodology:
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated personal protective equipment (PPE).
-
This waste should be designated as hazardous pharmaceutical waste.
-
-
Containerization:
-
Place all solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
For liquid waste (e.g., reconstituted solutions), use a compatible, sealed container. Unused reconstituted solutions should be discarded within 1 to 1.5 hours of preparation.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program.
-
-
Collection and Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
The primary recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to contamination of water supplies.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific safety and waste management guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling Artesunate-13C4
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Artesunate-13C4, a stable isotope-labeled version of the antimalarial drug Artesunate. The safety protocols for this compound are identical to those for its unlabeled counterpart, as the Carbon-13 isotope is stable and non-radioactive.[1][2]
Hazard Identification and Personal Protective Equipment
Artesunate is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of damaging fertility or the unborn child.[3][4][5] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Wear powder-free nitrile or neoprene gloves. Thicker gloves generally offer better protection. | To prevent skin contact and absorption. PVC gloves are not recommended as they offer little protection against chemical exposure. |
| Eye/Face Protection | Use safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles. |
| Body Protection | Wear a lab coat or a long-sleeved, fluid-repellent gown. Ensure cuffs are tucked into gloves. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a suitable respirator when handling the powder outside of a certified chemical fume hood. Follow OSHA respirator regulations. | To prevent inhalation of the powdered compound. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize dust formation.
-
Weighing and Transfer : When weighing or transferring the compound, do so carefully to avoid creating dust.
-
Solution Preparation : If preparing a solution, add the solvent to the solid slowly to prevent splashing. For reconstitution of injectable forms, specific diluents like sodium bicarbonate and sodium chloride are often used.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment used.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some formulations may require refrigeration. |
| Light | Protect from light. |
| Container | Keep in a tightly sealed container. |
| Incompatibilities | Avoid strong oxidizing agents. |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Call a poison control center or doctor for medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists. |
Spill Management
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust during cleanup.
-
Carefully sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
-
Waste Classification : Dispose of this compound as hazardous chemical waste.
-
Containers : Use properly labeled, sealed containers for waste collection.
-
Regulations : All disposal must be in accordance with local, state, and federal regulations. Do not empty into drains.
-
Stable Isotope Consideration : As Carbon-13 is a stable isotope, no special precautions for radioactivity are needed. The disposal procedures are the same as for the unlabeled compound.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
